(5-Chloro-2-iodophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLGJZWGRMOAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355892 | |
| Record name | (5-chloro-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-90-1 | |
| Record name | 5-Chloro-2-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82386-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (5-chloro-2-iodophenyl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-2-iodophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Chloro-2-iodophenyl)methanol CAS number and properties
An In-depth Technical Guide to (5-Chloro-2-iodophenyl)methanol: Synthesis, Reactivity, and Applications
Introduction
This compound is a halogenated aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a chloro, an iodo, and a hydroxymethyl group on a benzene ring, provides multiple reactive sites for strategic functionalization.[1] The presence of two different halogens—an iodine atom ortho to the methanol group and a chlorine atom para to it—allows for selective, stepwise modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of this compound, detailing its properties, synthesis, key chemical transformations, and applications, with a particular focus on its role as a versatile building block for researchers in drug discovery and materials science.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical characteristics of a chemical reagent are fundamental for its effective use in research and development.
Compound Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 82386-90-1[1][2][3] |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-2-iodobenzyl alcohol[2], Benzenemethanol, 5-chloro-2-iodo-[2] |
| Molecular Formula | C₇H₆ClIO[2][4] |
| InChI | 1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2[4] |
| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C=C1Cl)CO)I[4] |
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value |
| Molecular Weight | 268.48 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 102-104 °C[2] |
| Boiling Point | 316 °C[2] |
| Density | 1.955 g/cm³[2] |
| Flash Point | 145 °C[2] |
| LogP | 2.437[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[2] |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is typically achieved with high efficiency using a suitable reducing agent.
Generalized Synthesis Workflow
The conversion of the carboxylic acid to the primary alcohol is a cornerstone reaction in organic synthesis. The general workflow is straightforward, involving reduction followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 5-Chloro-2-iodobenzoic Acid
This protocol describes a representative procedure for the synthesis of this compound. The causality behind using a reducing agent like sodium borohydride in the presence of a Lewis acid, or a more powerful agent like lithium aluminum hydride, lies in its efficacy for reducing carboxylic acids to primary alcohols.
Materials:
-
5-Chloro-2-iodobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-iodobenzoic acid in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise, followed by the slow, dropwise addition of boron trifluoride etherate. The in-situ generation of diborane facilitates the reduction.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8]
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11] For this compound, the reaction occurs selectively at the iodo-substituted position.
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to isolate the biaryl product.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13][14][15][16]
Mechanism: The reaction involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates the reactive copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the palladium intermediate.
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagents: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.
Applications in Research and Drug Development
The structural motifs accessible from this compound are prevalent in many biologically active compounds and advanced materials.
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are crucial in medicinal chemistry.[17] This molecule serves as a precursor for synthesizing complex scaffolds found in potential therapeutics. The ability to perform sequential, site-selective cross-couplings allows for the construction of diverse molecular libraries for high-throughput screening.
-
Building Block for Complex Molecules: The ortho-relationship between the reactive iodine and the hydroxymethyl group allows for the synthesis of heterocyclic compounds through subsequent intramolecular reactions after an initial cross-coupling step.
-
Materials Science: Aryl-alkynes and biaryl structures derived from this starting material are key components in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional organic materials.[18]
Safety and Handling
This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is essential.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled[19] |
| Skin Irritation | H315 | Causes skin irritation[19] |
| Eye Irritation | H319 | Causes serious eye irritation[19] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[19] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its chloro, iodo, and hydroxymethyl functional groups. Its capacity for selective palladium-catalyzed cross-coupling reactions at the C-I bond makes it an invaluable tool for the efficient construction of complex biaryl and aryl-alkyne structures. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the synthetic potential of this versatile building block in drug discovery, materials science, and broader chemical research.
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NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Available from: [Link]
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SEO-Driven Long-Tail Keywords for (5-Chloro-2-iodophenyl)methanol
Synthesis & Preparation:
-
Synthesis of this compound from 2-chloro-5-iodobenzoic acid
-
Reduction of 2-chloro-5-iodobenzoic acid to the corresponding benzyl alcohol
-
Borane-THF reduction of substituted benzoic acids
-
This compound synthesis protocol
-
Preparation of 5-chloro-2-iodobenzyl alcohol for organic synthesis
-
Industrial scale synthesis of this compound
-
Purification of this compound by column chromatography
-
Starting materials for this compound synthesis
Chemical Reactions & Synthetic Utility:
-
Suzuki coupling reactions with this compound derivatives
-
Palladium-catalyzed cross-coupling of 5-chloro-2-iodobenzyl alcohol
-
Sonogashira coupling of terminal alkynes with this compound
-
Oxidation of this compound to 5-chloro-2-iodobenzaldehyde
-
Use of this compound as a pharmaceutical building block
-
Protecting group strategies for this compound
-
Etherification reactions of 5-chloro-2-iodobenzyl alcohol
-
Esterification of this compound
Applications in Research and Drug Discovery:
-
This compound in the synthesis of SGLT2 inhibitors
-
Role of halogenated benzyl alcohols in medicinal chemistry
-
This compound as an intermediate for API synthesis
-
Fragment-based drug design using 5-chloro-2-iodobenzyl alcohol
-
Synthesis of novel heterocyclic compounds from this compound
-
Application of this compound in materials science
-
Biologically active molecules derived from this compound
Analytical & Spectroscopic Data:
-
¹H NMR spectrum of this compound
-
¹³C NMR analysis of 5-chloro-2-iodobenzyl alcohol
-
Mass spectrometry of this compound
-
FTIR spectrum of this compound
-
HPLC purity analysis of this compound
-
Characterization of this compound
-
Expected NMR chemical shifts for 5-chloro-2-iodobenzyl alcohol
Safety & Handling:
-
This compound MSDS information
-
Safe handling procedures for 5-chloro-2-iodobenzyl alcohol
-
Toxicological properties of this compound
-
Personal protective equipment for handling halogenated organic compounds
-
Storage and disposal of this compound
Introduction
This compound is a halogenated aromatic alcohol that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chloro, an iodo, and a hydroxymethyl group on a benzene ring, offers multiple reaction sites for synthetic transformations.[1] The presence of the iodine atom is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds.[2][3] The chloro-substituent and the primary alcohol functional group further enhance its synthetic versatility, allowing for a wide range of modifications.
This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. It covers its physicochemical properties, a detailed synthetic protocol, key synthetic applications, analytical characterization, and safety considerations, aiming to equip scientists with the knowledge to effectively utilize this valuable building block in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 82386-90-1 | [4] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 102-104 °C | [1] |
| Boiling Point | 316 °C | [1] |
| Density | 1.955 g/cm³ | [1] |
| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-chlorobenzoic acid. The first step involves the synthesis of the key intermediate, 2-chloro-5-iodobenzoic acid, followed by its reduction to the target benzyl alcohol.
Synthesis of 2-Chloro-5-iodobenzoic Acid
A common route to 2-chloro-5-iodobenzoic acid is through the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[7][8]
Causality Behind Experimental Choices:
-
Diazotization: The use of sodium nitrite in an acidic medium (sulfuric acid) converts the primary amine group of 5-amino-2-chlorobenzoic acid into a diazonium salt. This is a classic and reliable method for generating this highly reactive intermediate. The reaction is performed at low temperatures (0-10 °C) to prevent the premature decomposition of the unstable diazonium salt.[7]
-
Iodination: The introduction of potassium iodide to the diazonium salt solution results in the displacement of the diazonium group by iodide, a reaction favored by the excellent leaving group nature of dinitrogen gas.[7]
-
Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to remove impurities, yielding a product with high purity.[7]
Reduction of 2-Chloro-5-iodobenzoic Acid to this compound
The reduction of the carboxylic acid functional group to a primary alcohol is a standard transformation in organic synthesis. While various reducing agents can be employed, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are particularly effective for this purpose due to their high selectivity for carboxylic acids over other functional groups.
Causality Behind Experimental Choices:
-
Reducing Agent: Borane-THF is chosen for its chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), borane will not reduce the chloro or iodo substituents on the aromatic ring.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is compatible with the borane reagent and effectively solubilizes the starting material. The anhydrous condition is crucial to prevent the quenching of the reducing agent by water.
-
Work-up: The reaction is quenched by the slow addition of methanol, which reacts with the excess borane. An aqueous work-up with extraction is then performed to isolate the product.
-
Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree, ensuring it is suitable for subsequent synthetic steps.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-iodobenzoic Acid [7][8]
-
To a solution of 2000 g of 20% aqueous sulfuric acid, add 123 g of 5-amino-2-chlorobenzoic acid. Maintain the temperature of the reaction between 0 and 10 °C.
-
Prepare an aqueous solution of sodium nitrite (51 g of sodium nitrite dissolved in 200 g of water). Add this solution dropwise to the reaction mixture while maintaining the temperature between 0 and 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 1.2 g of urea and cool the mixture to 0 °C with stirring.
-
Rapidly add a solution of potassium iodide (130 g of KI dissolved in 500 g of water) and continue stirring until no more gas evolves, then stir for an additional 30 minutes.
-
Filter the reaction mixture and wash the solid with 200 g of water to obtain a brown solid.
-
Dissolve the solid in 400 g of ethyl acetate and wash sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from toluene to obtain 2-chloro-5-iodobenzoic acid as a pale yellow solid.
Step 2: Reduction to this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-iodobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 1.5-2.0 eq.) via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol.
-
Remove the solvents under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Key Reactions and Synthetic Utility
The synthetic utility of this compound stems from its three distinct functional handles: the iodo group, the chloro group, and the primary alcohol.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[9] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[2]
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing access to arylalkynes.[3] These are valuable intermediates for the synthesis of more complex molecules.[10]
Reactions of the Hydroxymethyl Group
The primary alcohol can be readily transformed into other functional groups:
-
Oxidation: Oxidation of the alcohol to the corresponding aldehyde (5-chloro-2-iodobenzaldehyde) provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.[11]
-
Etherification/Esterification: The alcohol can be converted to ethers or esters to introduce different substituents or to act as a protecting group.
Signaling Pathway Diagram (Illustrative Suzuki Coupling)
Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated compounds, particularly those containing chlorine, are prevalent in many FDA-approved drugs.[2][12] The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The iodo-substituent in this compound makes it a valuable building block for introducing the 5-chloro-2-substituted benzyl motif into potential drug candidates through cross-coupling reactions. For instance, the structurally related 2-chloro-5-iodobenzoic acid is an intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[13] This highlights the potential of this compound derivatives in the development of new therapeutic agents.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic signals will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Predicted m/z for the protonated molecule [M+H]⁺ is 268.92248.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[14]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Store in a tightly closed container in a cool, dry place.[14]
-
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[14]
References
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This compound (C7H6ClIO) - PubChemLite. Available at: [Link]
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This compound (C7H6ClIO) - PubChemLite. Available at: [Link]
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Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]
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Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
An In-Depth Technical Guide to the Cell Nucleus for Advanced Research and Therapeutic Development.
Introduction
The cell nucleus, far from being a mere static repository of genetic information, is a dynamic, highly organized organelle central to cellular function, identity, and fate.[1] For researchers, scientists, and drug development professionals, a deep understanding of the nucleus is paramount for deciphering disease mechanisms and designing effective therapeutics. This guide eschews a conventional textbook structure, instead focusing on the primary technical challenges and research frontiers in nuclear biology. As a senior application scientist, the following sections are designed to provide not only protocols but also the underlying rationale and field-proven insights necessary to generate robust, reproducible, and meaningful data. We will explore the nucleus through the lenses of its architecture, the dynamics of its chromatin, the regulation of molecular traffic, its physical properties, and its potential as a therapeutic target.
Section 1: Elucidating the 3D/4D Nuclear Architecture
Understanding the spatial and temporal organization of the genome—the "4D Nucleome"—is critical, as this architecture is intrinsically linked to gene function and regulation.[2] Alterations in nuclear structure are hallmarks of numerous diseases, including cancer and laminopathies. The primary challenge is to visualize these nanoscale structures within the context of a living or near-native cell.
Advanced Imaging of Nuclear Structures
Conventional microscopy is insufficient to resolve the fine details of nuclear organization. Super-resolution microscopy and advanced electron microscopy are essential tools. DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), in particular, offers single-nanometer localization precision, making it ideal for mapping the positions of individual proteins.[3]
Field-Proven Insight: While Total Internal Reflection Fluorescence (TIRF) microscopy provides the highest contrast for DNA-PAINT, it is limited to structures near the coverslip.[3] To overcome this, we recommend a protocol combining ultrathin physical cryosectioning with DNA-PAINT, which allows for the imaging of deep nuclear proteins with unprecedented resolution.
This protocol is adapted for imaging nuclear proteins in fixed cells and tissues at the single-antibody level.[3]
A. Sample Preparation & Fixation:
-
Culture cells on high-precision glass coverslips. For tissues, prepare 5-10 µm cryosections.
-
Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Quench fixation with 100 mM NH4Cl in PBS for 10 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with a solution of 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS for 1 hour.
B. Immunostaining:
-
Incubate with primary antibody against the nuclear protein of interest (e.g., Lamin A/C, histone variants) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with a secondary antibody conjugated to a unique DNA oligonucleotide (the "docking strand") for 1 hour at room temperature.
-
Wash thoroughly to remove unbound antibodies.
C. Cryosectioning (for deep nuclear imaging):
-
Embed the fixed and stained sample in a suitable cryoprotectant medium.
-
Flash-freeze the sample in liquid nitrogen.
-
Using an ultramicrotome, cut ultrathin sections (50-100 nm).
-
Transfer sections to a coverslip for imaging.
D. DNA-PAINT Imaging:
-
Prepare the imaging buffer containing fluorescently-labeled "imager strands" (complementary to the docking strand) at a concentration of 0.1-1 nM.
-
Mount the coverslip onto the microscope.
-
Acquire images using a TIRF or HiLo illumination setup. Thousands of frames are collected as imager strands transiently bind to and unbind from docking strands, creating the "blinking" effect necessary for super-resolution reconstruction.
E. Data Analysis:
-
Use localization software (e.g., Picasso) to identify the precise coordinates of each binding event.
-
Reconstruct the super-resolution image from the localized coordinates.
-
Perform quantitative analysis, such as cluster analysis or distance measurements.
Causality: The transient binding of imager strands is the core principle. The low concentration ensures that, on average, only one imager is bound per diffraction-limited spot at any given time, allowing its center to be precisely localized. Cryosectioning provides physical, rather than optical, sectioning, eliminating out-of-focus light and enabling high-contrast imaging anywhere in the nucleus.[3]
Visualization of the Nuclear Imaging Workflow
The following diagram illustrates the key stages of the cryosectioning-enhanced DNA-PAINT workflow.
Caption: Workflow for tokPAINT super-resolution imaging of nuclear proteins.
Section 2: Mapping Chromatin Dynamics and Regulatory Landscapes
Chromatin is not static; it is a dynamic structure controlled by proteins like histone chaperones and chromatin remodelers.[4] Its state—open (euchromatin) or closed (heterochromatin)—dictates gene accessibility. Mapping histone modifications and transcription factor binding sites across different cell types is fundamental to understanding gene regulation.[5]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq remains the gold standard for genome-wide profiling of protein-DNA interactions. It allows researchers to identify the binding sites of histone modifications, transcription factors, and other chromatin-associated proteins.
Field-Proven Insight: A critical, often overlooked, step for self-validation is the inclusion of a spike-in control. This is particularly important when comparing chromatin states across different conditions or cell types where global changes in histone modifications might occur. A spike-in of chromatin from a different species (e.g., Drosophila) with a known antibody target allows for normalization and accurate quantification of changes.
A. Cell Cross-linking and Lysis:
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a series of buffers to isolate the nuclei.
B. Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear chromatin to an average size of 200-600 bp using a sonicator. Causality: This step is critical for resolution. Shorter fragments allow for more precise mapping of the binding site.
-
Centrifuge to pellet debris. The supernatant contains the soluble chromatin.
C. Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Set aside a small aliquot of the chromatin as an "Input" control.
-
Add the specific antibody for the protein of interest to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.
D. Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
E. Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA fragments.
-
Amplify the library by PCR.
-
Sequence the library on a next-generation sequencing platform.
F. Data Analysis:
-
Align sequence reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment in the IP sample relative to the Input control.
-
Perform downstream analysis, such as motif discovery, peak annotation, and differential binding analysis.
Comparison of Chromatin Profiling Techniques
Several techniques exist for analyzing chromatin. The choice depends on the specific research question, starting material, and desired resolution.
| Category | Technique | Principle | Starting Material | Resolution |
| Protein-DNA Binding | ChIP-seq | Immunoprecipitation of cross-linked chromatin followed by sequencing. | 10^5 - 10^7 cells | ~100-200 bp |
| Protein-DNA Binding | CUT&RUN | Antibody-targeted nuclease cleavage of native chromatin in situ. | 10^2 - 10^5 cells | ~50 bp |
| Open Chromatin | ATAC-seq | Transposase-mediated "tagmentation" of accessible DNA regions. | 500 - 50,000 cells | High |
| 3D Interactions | Hi-C | Proximity ligation of cross-linked chromatin fragments to map genome-wide contacts. | >10^6 cells | 5 kb - 1 Mb |
Section 3: Dissecting Nucleo-cytoplasmic Transport
The nuclear envelope is a barrier that necessitates regulated transport of macromolecules through Nuclear Pore Complexes (NPCs).[6] This process is fundamental for gene expression (mRNA export) and signaling (protein import). Defective nucleo-cytoplasmic transport (NCT) is implicated in neurodegenerative diseases and cancer.[7]
In Vitro Nuclear Import/Export Assay
This assay reconstitutes the transport process using permeabilized cells, cytosol extracts, and a fluorescently labeled cargo protein. It allows for the detailed mechanistic study of transport factors.
Field-Proven Insight: The quality of the cytosolic extract is paramount. A common failure point is the depletion of RanGTP. It is crucial to include an energy-regenerating system (ATP, GTP, creatine phosphate, and creatine kinase) in the reaction to maintain the RanGTP/GDP gradient that drives transport.
A. Preparation of Components:
-
Permeabilized Cells: Grow HeLa cells on coverslips. Treat with a low concentration of digitonin, which selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.
-
Cytosolic Extract: Prepare a crude extract from a large batch of cultured cells (e.g., HeLa or Xenopus eggs) that serves as a source of transport factors like importins, exportins, and Ran.
-
Fluorescent Cargo: Purify a recombinant protein containing a Nuclear Localization Signal (NLS) and label it with a fluorescent dye (e.g., FITC or Alexa Fluor 488).
B. Import Reaction:
-
On a slide, place a coverslip with permeabilized cells, cell-side down, onto a 20 µL drop of transport buffer.
-
The transport buffer should contain: the cytosolic extract, the fluorescent cargo, and an energy-regenerating system.
-
Incubate in a humidified chamber at 30°C for 30 minutes.
-
Wash the coverslip gently in transport buffer to remove unbound cargo.
-
Fix the cells with 4% paraformaldehyde.
C. Visualization and Quantification:
-
Mount the coverslip onto a slide with mounting medium containing DAPI to stain the nucleus.
-
Image using a fluorescence microscope.
-
Quantify the import by measuring the mean fluorescence intensity inside the nucleus compared to the cytoplasm. A successful import will show a strong accumulation of the fluorescent signal in the DAPI-stained area.
Self-Validation: The system's integrity is validated by running parallel negative controls. An essential control is to perform the reaction on ice or to omit the energy-regenerating system; both conditions should block active transport and result in no nuclear accumulation of the cargo.
Visualization of the Nucleo-cytoplasmic Transport Cycle
This diagram illustrates the RanGTP/GDP gradient-driven cycle for nuclear import.
Caption: The Ran-GTP gradient drives the nuclear import cycle.
Section 4: Investigating Nuclear Mechanobiology and Lamina Integrity
The nucleus is not only a biochemical hub but also a complex mechanical object that resists physical deformation.[8] Nuclear mechanics, dictated primarily by the lamina and chromatin, are crucial in processes like cell migration and mechanotransduction.
Probing Nuclear Stiffness with Atomic Force Microscopy (AFM)
AFM is a powerful technique for measuring the mechanical properties of individual nuclei with piconewton force sensitivity. It uses a flexible cantilever with a sharp tip to indent the nucleus and measure the resulting force and deformation.[8]
A. Sample Preparation:
-
Isolate nuclei from cultured cells using a dounce homogenizer and a sucrose gradient centrifugation protocol.
-
Adhere the isolated nuclei to a poly-L-lysine coated glass-bottom dish.
-
Keep the nuclei submerged in a physiologically relevant buffer throughout the experiment.
B. AFM Setup and Calibration:
-
Select a cantilever with an appropriate spring constant (typically 0.01-0.1 N/m for biological samples).
-
Calibrate the cantilever's spring constant and the photodiode sensitivity using the thermal noise method.
C. Force Measurement:
-
Position the AFM tip over an individual nucleus using the optical microscope.
-
Approach the surface and perform a force-distance curve:
-
The cantilever is lowered onto the nucleus at a constant velocity.
-
The deflection of the cantilever is recorded as a function of its vertical position.
-
The cantilever is then retracted.
-
-
Repeat this process at multiple points on the nucleus and on multiple nuclei to ensure statistical significance.
D. Data Analysis:
-
Convert the force-distance curves into force-indentation curves.
-
Fit the indentation portion of the curve to a mechanical model (e.g., the Hertz model) to calculate the Young's Modulus (E), a measure of stiffness. Causality: The Hertz model relates the applied force to the indentation depth for a spherical indenter on an elastic half-space, allowing for the extraction of the material's intrinsic stiffness.
Nuclear Membrane Integrity Assay
Nuclear envelope rupture can lead to DNA damage and inflammation.[9] A functional assay to assess membrane integrity involves challenging isolated nuclei with high salt concentrations and monitoring the release of nuclear contents.[10]
A. Nuclei Isolation:
-
Isolate nuclei from control and experimental cell populations as described in the AFM protocol.
-
Resuspend the final nuclear pellet in a low-salt buffer.
B. Salt Challenge:
-
Prepare a series of buffers with increasing concentrations of NaCl (e.g., 50 mM to 600 mM).
-
Aliquot the nuclear suspension into different tubes.
-
Add the different salt buffers to the nuclei and incubate for a set time (e.g., 15 minutes) at 4°C.
C. Measurement of Nucleotide Release:
-
Pellet the remaining intact nuclei by centrifugation.
-
Transfer the supernatant, which contains released nuclear contents, to a new tube.
-
Measure the absorbance of the supernatant at 260 nm (A260) to quantify the released nucleotides (DNA/RNA).
-
To determine the total releasable pool, lyse an aliquot of untreated nuclei completely with a high concentration of detergent and measure its A260.
D. Data Analysis:
-
Calculate the percentage of nucleotide release for each salt concentration relative to the total pool.
-
Plot the percentage of release versus the salt concentration.
-
Determine the salt concentration required to release 50% of the nucleotides (the SF50 value). A lower SF50 value indicates a more fragile nuclear membrane. This allows for a semi-quantitative comparison of nuclear integrity between samples.[10]
Section 5: Advanced Approaches for Therapeutic Targeting of the Nucleus
The nucleus and its components, particularly nuclear receptors, are prime targets for drug discovery.[11][12] Furthermore, the advent of CRISPR-based technologies has opened the door to directly editing the nuclear genome for therapeutic purposes.[13]
CRISPR-dCas9 for Locus-Specific Imaging and Epigenome Editing
While Cas9 is known for gene editing, a catalytically "dead" version (dCas9) can be used to target specific genomic loci without cutting the DNA. Fusing dCas9 to fluorescent proteins allows for live-cell imaging of chromosome dynamics, while fusing it to epigenetic modifiers (e.g., histone acetyltransferases or methyltransferases) enables targeted "epigenome editing" to modulate gene expression.[14]
This workflow describes how to use a dCas9-based activator system (e.g., dCas9-VPR) to turn on a specific target gene.
Caption: Workflow for targeted gene activation using the CRISPR-dCas9 system.
Causality and Validation: The specificity of this system is conferred by the gRNA sequence, which directs the dCas9-effector fusion protein to a unique genomic location. Validation is absolutely required to ensure on-target efficacy and assess off-target effects. Quantitative RT-PCR is the primary method to confirm transcriptional activation. It is also critical to perform a control experiment with a non-targeting gRNA to ensure the observed effects are specific to the targeted locus.
References
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- Nuclear receptors as drug targets: new developments in coregulators, orphan receptors and major therapeutic areas. PubMed.
- Regulatory Guide 1.197, Demonstrating Control Room Envelope Integrity and Nuclear Power Reactors. NRC Web.
- Nuclear Physics: Quantitative Single-Cell Approaches to Nuclear Organization and Gene Expression. PubMed Central.
- Understanding the role of mechanics in nucleocytoplasmic transport. (2022). PubMed Central.
- CRISPR-based strategies for studying regulatory elements and chromatin structure in mammalian gene control. PubMed Central.
- Teaming Up to Navigate Nuclear Architecture. Biophysical Society.
- Nuclear Envelope Integrity in Health and Disease: Consequences on Genome Instability and Inflamm
- Single Nucleus RNA Sequencing: Advantages and Drawbacks. (2023). Singular Genomics.
- Nucleocytoplasmic Transport: Regulatory Mechanisms and the Implications in Neurodegener
- Microscopy methods for the in vivo study of nanoscale nuclear organiz
- Dynamics of nuclear architecture during early embryonic development and lessons
- CRISPR/Cas-Based Techniques for Live-Cell Imaging and Bioanalysis. (2025).
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- HYBRID IMAGING IN CONVENTIONAL NUCLEAR MEDICINE. EANM.
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- CRISPR-based technologies for the manipulation of eukaryotic genomes. PubMed Central.
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- Nucleocytoplasmic transport of macromolecules. PubMed Central.
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- Filter Integrity Test. IAEA.
- Cell Surface Shaving-Based Proteomic Profiling of the Surfaceome in P
- Cryosectioning-enabled super-resolution microscopy for studying nuclear architecture at the single protein level. (2024). bioRxiv.
- Nuclear Medicine Protocols. Radiology of Indiana.
- Perspectives on single-nucleus RNA sequencing in different cell types and tissues. (2023).
- Small Nuclear RNA Base Editing a Safer Alternative to CRISPR, UC San Diego Researchers Find. (2025). UC San Diego Health.
- The Nucleus: The Future of CRISPR and Genetic Medicines. (2025). YouTube.
- 4-D Nucleome Mapping Opens New Vision of Dynamic DNA Architecture. (2026). Evolution News.
- Cell nucleus. Wikipedia.
- Post-translational sorting to the Nucleus. (2022). YouTube.
- Drugmakers go nuclear, continuing push into radiopharmaceuticals. (2025).
- Methods for Studying the Nuclei and Chromosomes of Dinoflagellates. (2025).
- Functional Proteomic Analysis of Human Nucleolus. Molecular Biology of the Cell (MBoC).
- Molecular Methods for Studying Nuclear Genome Organiz
| Category | Long-tail Keyword |
| Nuclear Architecture & Imaging | high-resolution imaging of nuclear lamina organization |
| Nuclear Architecture & Imaging | quantitative analysis of 4D nucleome data |
| Nuclear Architecture & Imaging | step-by-step protocol for DNA-PAINT super-resolution microscopy |
| Nuclear Architecture & Imaging | cryosectioning protocol for intracellular electron microscopy |
| Nuclear Architecture & Imaging | comparing STORM, PALM, and DNA-PAINT for nuclear protein imaging |
| Chromatin Dynamics | ChIP-seq protocol with spike-in normalization for histone modifications |
| Chromatin Dynamics | troubleshooting low yield in chromatin immunoprecipitation experiments |
| Chromatin Dynamics | computational pipeline for differential ChIP-seq peak analysis |
| Chromatin Dynamics | how to map enhancer-promoter interactions using Hi-C |
| Chromatin Dynamics | advantages of CUT&RUN over ChIP-seq for transcription factor profiling |
| Nucleo-cytoplasmic Transport | in vitro nuclear import assay protocol using permeabilized HeLa cells |
| Nucleo-cytoplasmic Transport | troubleshooting RanGTP gradient in nuclear transport assays |
| Nucleo-cytoplasmic Transport | quantitative fluorescence microscopy for measuring nuclear import kinetics |
| Nucleo-cytoplasmic Transport | role of nuclear pore complex in neurodegenerative disease models |
| Nucleo-cytoplasmic Transport | assays for measuring nuclear export of mRNA |
| Nuclear Mechanobiology | how to measure nuclear stiffness using atomic force microscopy |
| Nuclear Mechanobiology | protocol for isolating nuclei for mechanical measurements |
| Nuclear Mechanobiology | Hertz model application for calculating Young's modulus of the nucleus |
| Nuclear Mechanobiology | nuclear envelope integrity assay using salt fragility method |
| Nuclear Mechanobiology | linking nuclear mechanics to cell migration through confined spaces |
| Therapeutic Targeting | CRISPR dCas9-VPR protocol for targeted gene activation |
| Therapeutic Targeting | designing guide RNAs for specific promoter targeting |
| Therapeutic Targeting | validating on-target gene activation using qRT-PCR and western blot |
| Therapeutic Targeting | methods for assessing off-target effects of CRISPR epigenome editing |
| Therapeutic Targeting | screening for small molecule inhibitors of nuclear receptor activity |
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- 13. youtube.com [youtube.com]
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This guide delves into the foundational and exploratory phases of drug discovery, offering a technical roadmap for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, we will explore the scientific rationale and strategic decision-making that underpin the journey from a biological hypothesis to a promising lead compound. Our focus is on establishing a robust, self-validating framework for the initial, and arguably most critical, stages of therapeutic innovation.
Section 1: The Bedrock of Discovery - Foundational Research and Target Identification
The inception of any new therapeutic lies in a deep understanding of disease biology. Foundational research, often curiosity-driven, provides the essential knowledge of cellular pathways, molecular interactions, and pathological mechanisms that illuminate potential points of therapeutic intervention.[1][2] The primary objective of this phase is to identify and validate a biological target—typically a protein or gene—that plays a causative role in the disease.[3][4]
The Genesis of a Hypothesis: Target Identification Strategies
Target identification is a multidisciplinary endeavor, integrating data from genomics, proteomics, and pathophysiology to pinpoint molecules of interest.[3][5] The key is to build a compelling case for a target's role in the disease, a process that relies on a convergence of evidence from multiple sources.
Integrative Strategies for Target Identification:
-
Genomic & Transcriptomic Analysis: High-throughput sequencing of patient tissues can reveal genetic mutations or altered gene expression profiles associated with a specific disease.
-
Proteomic Profiling: Mass spectrometry-based proteomics can identify proteins that are differentially expressed or post-translationally modified in diseased versus healthy states.
-
Functional Genomics: Large-scale screening using technologies like RNA interference (RNAi) or CRISPR-Cas9 can systematically inactivate genes to identify those essential for disease progression.
-
Chemical Biology Approaches: The use of small molecule probes with known mechanisms of action can help elucidate the function of specific proteins in a cellular context.
From Correlation to Causation: The Imperative of Target Validation
Identifying a potential target is only the first step; validating its role in the disease is paramount to avoid costly late-stage failures.[4][6] Target validation aims to provide definitive evidence that modulating the target will have the desired therapeutic effect.[4][7]
This protocol outlines a standard workflow for validating a putative cancer target using CRISPR-Cas9 technology to create a gene knockout in a relevant cancer cell line.[8][9][10][11]
Objective: To determine if the genetic ablation of Target-X inhibits cancer cell proliferation.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the Target-X gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect the lentiviral vector containing the sgRNA/Cas9 cassette along with packaging plasmids into HEK293T cells.
-
Harvest the lentiviral particles from the cell culture supernatant after 48-72 hours.
-
-
Cell Line Transduction:
-
Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Selection and Clonal Isolation:
-
Select for successfully transduced cells by adding puromycin to the culture medium.
-
Isolate single-cell clones to establish a homogenous population of knockout cells.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing or next-generation sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of Target-X protein expression.
-
-
Phenotypic Analysis:
-
Proliferation Assay: Seed an equal number of knockout and wild-type control cells and measure cell proliferation over time using a cell viability reagent (e.g., resazurin or CellTiter-Glo®).
-
Interpreting the Results: A significant reduction in the proliferation rate of the knockout cells compared to the wild-type cells provides strong evidence that Target-X is essential for cancer cell growth and is a valid therapeutic target.
Section 2: The Exploratory Quest - From Hit Identification to Lead Generation
With a validated target in hand, the exploratory phase commences. The goal is to identify chemical matter that can modulate the target's activity and possesses the initial characteristics of a potential drug. This process is a funnel, starting with a large number of compounds and progressively narrowing down to a select few with the most promise.
Casting a Wide Net: High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against the validated target.[12] The success of an HTS campaign is critically dependent on the development of a robust and reliable assay.[13]
A successful HTS assay must be:
-
Biologically Relevant: The assay should accurately reflect the intended mechanism of action.[14]
-
Robust and Reproducible: The assay must yield consistent results with low variability.[14]
-
Sensitive: The assay should be able to detect a wide range of compound potencies.
-
Amenable to Automation: The assay format must be compatible with robotic liquid handling and plate readers.
-
Cost-Effective: The cost per data point should be minimized to allow for the screening of large libraries.
This protocol describes the development of a luciferase-based reporter assay to screen for inhibitors of a transcription factor (TF-X) implicated in a disease.[15][16][17]
Objective: To develop a robust, high-throughput assay to identify small molecule inhibitors of TF-X activity.
Methodology:
-
Construct Design:
-
Clone a luciferase reporter gene downstream of a promoter containing multiple binding sites for TF-X.
-
Co-transfect this reporter construct into a stable cell line along with a vector for the constitutive expression of TF-X.
-
-
Assay Optimization:
-
Cell Seeding Density: Determine the optimal number of cells to seed per well to achieve a robust signal without overgrowth during the assay period.
-
Stimulation Conditions: If TF-X activity is inducible, optimize the concentration and incubation time of the stimulating agent.
-
DMSO Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent for the compound library, that does not affect cell viability or assay performance.
-
-
Assay Validation:
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the following formula:
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Signal-to-Background Ratio: Calculate the ratio of the signal from the stimulated cells (positive control) to the unstimulated cells (negative control).
-
Data Presentation: HTS Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.75 | > 0.5 |
| Signal-to-Background | 15-fold | > 10-fold |
| DMSO Tolerance | 0.5% | No significant effect on cell viability |
Sifting Through the Haystack: Hit Triage and Validation
The output of an HTS campaign is a list of "hits"—compounds that show activity in the primary assay.[18] However, many of these initial hits are false positives or have undesirable properties.[2] A rigorous hit triage and validation process is essential to prioritize the most promising candidates for further investigation.[18][19][20][21]
Hit Triage Strategy:
-
Confirmation of Activity: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50) of the confirmed hits.
-
Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to rule out assay-specific artifacts.
-
Cheminformatics Analysis:
-
PAINS (Pan-Assay Interference Compounds) Filtering: Remove compounds containing substructures known to interfere with assay technologies.
-
Structural Clustering: Group hits based on their chemical scaffolds to identify promising structural series.
-
-
Initial Assessment of Drug-like Properties: Evaluate basic physicochemical properties such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors.
ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event, providing a label-free and in-solution method to confirm the direct interaction between a hit compound and the target protein.[1][6][22][23][24]
Objective: To confirm the direct binding of a hit compound to Target-X and determine the binding affinity (Kd).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified Target-X protein in a suitable buffer.
-
Prepare a solution of the hit compound in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the titration syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Interpreting the Results: A well-defined binding isotherm that fits to a 1:1 binding model confirms a direct interaction between the compound and the target protein. The Kd value provides a quantitative measure of the binding affinity.
Section 3: The Path to a Candidate - Preliminary Investigation and Lead Optimization
Once a set of validated hits with diverse chemical scaffolds has been identified, the focus shifts to lead optimization. The goal of this phase is to systematically modify the chemical structure of the hits to improve their potency, selectivity, and drug-like properties.[13][15][25][26]
Guiding Chemical Synthesis: Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is the iterative process of making chemical modifications to a compound and evaluating the impact on its biological activity.[5][27][28][29][30] This process provides crucial insights into which parts of the molecule are important for target engagement and which can be modified to improve other properties.
SAR Workflow:
-
Identify a Core Scaffold: Select a promising hit series with a common chemical core.
-
Design and Synthesize Analogs: Systematically modify different parts of the scaffold (e.g., by adding, removing, or replacing functional groups).
-
Test Analogs: Evaluate the potency and other properties of the newly synthesized analogs.
-
Analyze Data and Iterate: Analyze the SAR data to identify trends and design the next round of analogs.
Building a Better Molecule: Key Lead Optimization Parameters
Lead optimization is a multi-parameter optimization process that aims to balance several key properties:[25][26][31][32][33]
-
Potency: The concentration of the compound required to produce a desired biological effect.
-
Selectivity: The compound's ability to interact with the intended target over other, related targets.
-
Pharmacokinetics (ADME):
-
Absorption: The ability of the compound to enter the bloodstream.
-
Distribution: The extent to which the compound distributes to different tissues in the body.
-
Metabolism: The breakdown of the compound by enzymes in the body.
-
Excretion: The elimination of the compound and its metabolites from the body.
-
-
In Vitro Toxicology: Early assessment of potential toxicities using cell-based assays.[34][35][36][37][38]
Data Presentation: Lead Optimization Cascade
| Parameter | Assay | Target Value |
| Potency | Target-based biochemical assay | IC50 < 100 nM |
| Cell-based functional assay | EC50 < 500 nM | |
| Selectivity | Selectivity panel (e.g., 10 related kinases) | >100-fold selectivity |
| Pharmacokinetics | Caco-2 permeability | Papp > 10 x 10^-6 cm/s |
| Microsomal stability | t1/2 > 30 min | |
| In Vitro Toxicology | Cytotoxicity (e.g., in HepG2 cells) | CC50 > 50 µM |
The Importance of Mechanism of Action (MoA) Studies
Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for its continued development.[39][40][41] MoA studies can help to:
-
Confirm that the compound's cellular activity is a direct result of its interaction with the intended target.
-
Identify potential off-target effects.
-
Provide insights into the downstream signaling pathways affected by the compound.
Visualizations
Foundational and Exploratory Drug Discovery Workflow
Caption: A high-level overview of the foundational and exploratory phases of drug discovery.
Hit Triage and Validation Funnel
Caption: The progressive filtering of compounds during the hit triage and validation process.
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A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative of Rigorous Validation and Comparison
In the intricate journey of drug discovery, the transition from a promising "hit" to a viable clinical candidate is fraught with challenges. A significant number of promising molecules falter due to a lack of efficacy or unforeseen toxicity, issues that could often be mitigated through more rigorous early-stage validation and comprehensive comparative analysis.[1] This guide provides a deep dive into the essential methodologies and strategic thinking required to robustly validate a novel compound and critically compare it against existing standards and alternative therapeutic modalities. As a Senior Application Scientist, my aim is to move beyond mere protocol recitation and instill a foundational understanding of why certain experimental choices are made, thereby empowering researchers to design more insightful and ultimately more successful preclinical programs.
The core philosophy of this guide is built upon the principle of "fail early, fail fast," a mantra that underscores the importance of identifying non-viable candidates before they consume significant resources.[2] By implementing the strategies outlined herein, research teams can build a comprehensive data package that not only confirms the compound's mechanism of action but also clearly delineates its therapeutic potential in a competitive landscape.
At the heart of a well-structured validation and comparison strategy lies the Target Product Profile (TPP) . The TPP is a dynamic document that serves as a strategic roadmap, outlining the desired characteristics of the final drug product.[3][4][5] It is a living document, initiated at the outset of a drug discovery project and continually refined as new data emerges.[6] The TPP provides the framework for go/no-go decisions and ensures that all preclinical development activities are aligned with the ultimate clinical and commercial goals.[3][7]
This guide will navigate through the critical stages of compound validation and comparison, from initial hit confirmation to in-depth preclinical evaluation. We will explore the key assays and models, delve into the importance of understanding pharmacokinetics and pharmacodynamics, and provide a framework for making data-driven decisions.
Section 1: Foundational Validation - Confirming the "Hit"
The journey begins with the initial "hit" identified from a screening campaign. The primary objective of this stage is to confirm that the observed activity is real, specific to the target, and not an artifact of the screening assay. This foundational validation is a multi-step process designed to build confidence in the compound's potential.
Hit Confirmation and Orthogonal Validation
Initial hits from high-throughput screening (HTS) can be misleading due to various factors, including compound aggregation, assay interference, or non-specific activity. Therefore, the first crucial step is to re-test the compound to confirm its activity. Following confirmation, it is imperative to employ an orthogonal assay—a test that measures the same biological endpoint but through a different technological principle. This helps to eliminate technology-specific artifacts and provides stronger evidence of true biological activity.[8]
Experimental Protocol: Orthogonal In Vitro Assay
-
Primary Assay Re-test:
-
Re-synthesize or re-order a fresh batch of the hit compound to rule out degradation or contamination of the original sample.
-
Perform a full dose-response curve in the primary screening assay to confirm the initial observation and determine the half-maximal inhibitory or effective concentration (IC50 or EC50).
-
-
Secondary Orthogonal Assay:
-
Select a secondary assay that measures a different aspect of the target's function. For example, if the primary assay was a biochemical assay measuring enzyme inhibition, the orthogonal assay could be a cell-based assay measuring a downstream signaling event.[9]
-
Perform a full dose-response curve in the orthogonal assay. A similar potency in both assays provides strong evidence of on-target activity.
-
Target Engagement: Proving the Physical Interaction
Confirming that a compound modulates a biological process is only half the story. It is crucial to demonstrate that the compound physically interacts with its intended target.[10][11] Target engagement assays provide this direct evidence and are a cornerstone of modern drug discovery.[1][12]
There are numerous techniques to assess target engagement, each with its own advantages and limitations.[12] Some common methods include:
-
Cellular Thermal Shift Assay (CETSA®): This label-free method relies on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[10][11]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) can provide quantitative data on binding affinity and kinetics.[13]
-
Chemoproteomics: This powerful approach uses chemical probes to identify the targets of a compound across the entire proteome, providing a comprehensive view of both on-target and off-target interactions.[10]
Mandatory Visualization:
Caption: Workflow for foundational hit validation.
Section 2: In-depth Characterization and Selectivity Profiling
Once a hit has been validated, the next step is to conduct a more thorough characterization of its biological activity. A key aspect of this is to determine the compound's selectivity—its propensity to interact with other, unintended targets. Poor selectivity can lead to off-target toxicity and is a major cause of drug failure.[14]
Potency and Efficacy Determination
A crucial step in characterizing a validated hit is to accurately determine its potency (the concentration required to produce a given effect) and its efficacy (the maximum effect it can produce). This is typically done by generating detailed dose-response curves in a variety of relevant assays.
Data Presentation:
| Compound | Primary Assay IC50 (nM) | Orthogonal Assay EC50 (nM) | Target Binding Kd (nM) |
| Compound X | 15 | 25 | 10 |
| Comparator A | 50 | 75 | 40 |
| Comparator B | 5 | 8 | 3 |
Selectivity Profiling: Understanding the Off-Target Landscape
Selectivity profiling is the process of screening a compound against a panel of related and unrelated targets to identify potential off-target interactions.[14] This is a critical step in de-risking a drug candidate. A highly selective compound is more likely to have a clean safety profile.
There are several approaches to selectivity profiling:
-
Panel Screening: Submitting the compound to a commercial service that screens it against a large panel of kinases, GPCRs, ion channels, and other common off-targets.
-
Chemoproteomics: As mentioned earlier, this technique can provide an unbiased, proteome-wide view of a compound's interactions.[15]
-
Kinetic Selectivity: This approach goes beyond simple affinity measurements to assess the binding kinetics (on- and off-rates) of a compound for its target versus off-targets.[16] A compound with a fast on-rate and a slow off-rate for its intended target, and the opposite for off-targets, is likely to have a better therapeutic window.
Section 3: Comparative Analysis - Benchmarking Against the Gold Standard
A novel compound does not exist in a vacuum. To be commercially viable, it must demonstrate a clear advantage over existing therapies or the standard of care. This requires a head-to-head comparative analysis against relevant comparator compounds.
In Vitro Comparative Studies
The first step in comparative analysis is to benchmark the new compound against comparators in a range of in vitro assays.[17][18] This should include assays that measure not only potency but also other important properties such as:
-
Mechanism of Action: Is the new compound's mechanism of action different from or superior to the comparator?[19]
-
Functional Activity: Does the new compound produce a more desirable functional outcome in cellular models?
-
Resistance Profile: Is the new compound active against cell lines that are resistant to the comparator?
Experimental Protocol: Comparative Cell-Based Assay
-
Cell Line Selection: Choose a panel of cell lines that are relevant to the disease indication. This should include both sensitive and resistant cell lines, if applicable.
-
Assay Endpoint: Select a functional endpoint that is relevant to the disease, such as cell proliferation, apoptosis, or the expression of a key biomarker.
-
Dose-Response Analysis: Perform full dose-response curves for both the new compound and the comparator(s) in each cell line.
-
Data Analysis: Compare the IC50/EC50 values and the maximal efficacy of the compounds.
In Vivo Comparative Efficacy Studies
While in vitro data is essential, the ultimate test of a compound's potential is its performance in a living organism.[20] In vivo efficacy studies are designed to assess a compound's ability to produce a therapeutic effect in an animal model of the disease.[21][22][23]
A wide variety of in vivo models are available, ranging from simple xenograft models to more complex genetically engineered mouse models (GEMMs) that more accurately recapitulate human disease.[20][22][24] The choice of model is critical and should be carefully considered based on the specific disease and the mechanism of action of the compound.
Mandatory Visualization:
Caption: Workflow for a typical in vivo comparative efficacy study.
Section 4: The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics or PK) and its biological effect (pharmacodynamics or PD) is fundamental to successful drug development.[25][26][27] PK/PD modeling helps to bridge the gap between in vitro potency and in vivo efficacy, and it is essential for predicting the optimal dosing regimen in humans.[28][29]
Key Pharmacokinetic Parameters
Pharmacokinetics describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[25] Key PK parameters include:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Volume of Distribution: The apparent volume into which the drug distributes in the body.
-
Clearance: The rate at which the drug is removed from the body.
-
Half-life: The time it takes for the drug concentration to decrease by half.
Linking PK to PD
The goal of PK/PD modeling is to establish a quantitative relationship between drug exposure (as measured by PK parameters) and the desired pharmacological effect.[28] This allows researchers to predict the dose and schedule required to maintain a therapeutic concentration of the drug at the site of action.
Section 5: The Emerging Role of Computational Approaches
In recent years, computational methods have become an increasingly integral part of the drug discovery process.[30][31][32] These in silico techniques can be used to:
-
Predict ADME/Tox properties: Computational models can predict a compound's likely pharmacokinetic and toxicity profile, allowing for the early identification of potential liabilities.[33]
-
Virtual Screening: Large compound libraries can be screened computationally to identify potential new hits.[32]
Conclusion: A Data-Driven Path to the Clinic
The validation and comparative analysis of a new chemical entity is a complex but essential process. By following a systematic, data-driven approach, researchers can build a robust preclinical data package that provides a clear rationale for advancing a compound into clinical development. The principles and methodologies outlined in this guide are intended to serve as a framework for designing and executing a comprehensive preclinical program. By embracing a culture of rigorous scientific inquiry and strategic thinking, we can increase the probability of success in the challenging but ultimately rewarding endeavor of bringing new medicines to patients.
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An In-depth Technical Guide to the Structural Analysis and Characterization of (5-Chloro-2-iodophenyl)methanol
Introduction
Overview of the Compound
(5-Chloro-2-iodophenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₇H₆ClIO.[1] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group (-CH₂OH) at position 1, an iodine atom at position 2, and a chlorine atom at position 5. This specific arrangement of functional groups—an alcohol, a reactive iodine atom, and a metabolically stable chlorine atom—makes it a highly valuable and versatile intermediate in organic synthesis. As a chemical building block, it provides multiple reaction sites for constructing more complex molecular architectures.[2]
Importance in Research and Drug Discovery
In the field of medicinal chemistry, the incorporation of halogen atoms is a well-established strategy for modulating the pharmacological properties of a molecule. Chlorine, in particular, is found in over 250 FDA-approved drugs and can enhance lipophilicity, improve metabolic stability, and influence binding affinity.[3][4] The iodine atom serves as a powerful synthetic handle, particularly for carbon-carbon bond-forming reactions like Suzuki and Sonogashira cross-couplings. Therefore, this compound is not typically an active pharmaceutical ingredient itself, but rather a critical precursor for synthesizing novel compounds with potential therapeutic applications, from small-molecule inhibitors to complex bioprobes.[5] This guide provides a comprehensive framework for its synthesis, purification, and rigorous structural characterization.
Physicochemical and Safety Data
Core Properties
A summary of essential quantitative data for this compound provides a foundational reference for its handling and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-chloro-2-iodobenzyl alcohol | [6] |
| CAS Number | 82386-90-1 | [7][8] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | |
| Monoisotopic Mass | 267.9152 Da | [1] |
| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H319), and May cause respiratory irritation (H335).[9] It is also classified as a combustible liquid.
-
Precautionary Measures :
-
Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood.[10][11] Safety showers and eye wash stations must be readily accessible.[9]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][11]
-
Handling : Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe vapors or mists.[10] Keep away from heat, sparks, and open flames.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Synthesis and Purification
Rationale for Synthetic Approach
The most direct and widely adopted method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde. This approach is favored due to the high chemoselectivity of modern reducing agents, which can reduce an aldehyde to an alcohol without affecting the aryl halides (Cl and I). Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, operational simplicity, and high yields.[12]
Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of this compound from its aldehyde precursor, 5-chloro-2-iodobenzaldehyde.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chloro-2-iodobenzaldehyde in 100 mL of methanol.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reduction : While maintaining vigorous stirring, add 0.8 g of sodium borohydride (NaBH₄) portion-wise over 20 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and prevents excessive hydrogen gas evolution.
-
Reaction Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is complete when the starting aldehyde spot is no longer visible (typically 1-2 hours).
-
Quenching : Once complete, slowly add 50 mL of deionized water to quench the excess NaBH₄. Self-Validation: The cessation of bubbling indicates the complete decomposition of the unreacted reducing agent.
-
Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction : Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.
-
Washing & Drying : Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product is purified by flash column chromatography to isolate the target compound from any unreacted starting material or byproducts.
Caption: Workflow for chromatographic purification.
Comprehensive Structural Elucidation
The Triad of Spectroscopic Analysis
Unambiguous structural confirmation relies on the synergistic use of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Mass Spectrometry (MS) to determine the molecular mass and elemental composition, and Infrared (IR) spectroscopy to identify key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical to avoid obscuring signals from the analyte. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts.
-
Sample Preparation : Accurately weigh 10-15 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
| ¹H NMR (Predicted in CDCl₃) | Multiplicity | Integration | Assignment |
| ~ 7.6 ppm | d (Doublet) | 1H | Ar-H (H6) |
| ~ 7.2 ppm | dd (Doublet of doublets) | 1H | Ar-H (H4) |
| ~ 6.9 ppm | d (Doublet) | 1H | Ar-H (H3) |
| ~ 4.7 ppm | s (Singlet) | 2H | -CH₂ OH |
| ~ 2.0 ppm | br s (Broad singlet) | 1H | -CH₂OH |
| ¹³C NMR (Predicted in CDCl₃) | Assignment |
| ~ 141 ppm | Ar-C -CH₂OH (C1) |
| ~ 138 ppm | Ar-C -H (C6) |
| ~ 134 ppm | Ar-C -Cl (C5) |
| ~ 130 ppm | Ar-C -H (C4) |
| ~ 129 ppm | Ar-C -H (C3) |
| ~ 95 ppm | Ar-C -I (C2) |
| ~ 63 ppm | -C H₂OH |
Note: The heavy iodine atom (C-I) causes a significant upfield shift for the attached carbon (C2).
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electron Ionization (EI) is a suitable technique, which fragments the molecule in a reproducible manner, providing a structural "fingerprint." The molecular ion peak (M⁺) confirms the molecular weight, and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a crucial validation point.
-
Sample Preparation : Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
Instrumentation : Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Separation : Inject 1 µL of the sample. Use a non-polar capillary column (e.g., DB-5MS). Set the oven program to ramp from 100 °C to 280 °C at 15 °C/min.
-
MS Detection : Scan a mass range from m/z 40 to 350.
| Feature | Predicted m/z | Rationale |
| Molecular Ion (M⁺) | 268 & 270 | Corresponding to C₇H₆³⁵ClIO and C₇H₆³⁷ClIO in a ~3:1 ratio. |
| [M-H₂O]⁺ | 250 & 252 | Loss of a water molecule from the alcohol. |
| [M-CH₂OH]⁺ | 237 & 239 | Loss of the hydroxymethyl radical. |
| Predicted Adducts (ESI) | 268.92248 ([M+H]⁺) | Predicted value for high-resolution mass spectrometry.[1] |
| 290.90442 ([M+Na]⁺) | Predicted value for high-resolution mass spectrometry.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for rapidly confirming the presence of key functional groups.[13] The broad O-H stretch is a definitive indicator of the alcohol, while the C-O stretch provides further confirmation.
-
Sample Preparation : Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
-
Background Scan : Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH)[14][15] |
| 3100 - 3000 | C-H Stretch | Aromatic (=C-H) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-C-H) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1200 - 1000 | C-O Stretch | Primary Alcohol[15] |
| < 800 | C-Cl, C-I Stretches | Aryl Halides (Fingerprint Region)[14] |
Integrated Structural Verification Workflow
The confidence in a structure's identity is highest when data from orthogonal techniques converge. The workflow below illustrates how the results from NMR, MS, and IR are integrated for a final, validated structural assignment.
Caption: Logic diagram for integrated structural verification.
Applications and Relevance in Drug Development
A Versatile Chemical Intermediate
The true value of this compound lies in its synthetic versatility. The three distinct functional sites can be addressed with high chemoselectivity:
-
Hydroxyl Group : Can be oxidized to an aldehyde, esterified, or converted to a leaving group for nucleophilic substitution.[16]
-
Iodine Atom : Serves as the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents.
-
Chlorine Atom : Generally more stable and less reactive than iodine in cross-coupling, it can be retained for its steric or electronic influence or targeted under more forcing reaction conditions.
The Role of Halogens in Medicinal Chemistry
The strategic placement of halogens is a cornerstone of modern drug design. The chlorine atom in this molecule can enhance binding to target proteins through halogen bonding, increase cell membrane permeability, and block sites of metabolic oxidation, thereby increasing the drug's half-life. This makes intermediates like this compound highly sought after for generating libraries of new chemical entities (NCEs) during the hit-to-lead and lead optimization phases of drug discovery.[4]
Conclusion
The structural characterization of this compound is a clear-cut process when approached with a systematic and multi-faceted analytical strategy. Through the combined application of NMR, MS, and IR spectroscopy, its molecular formula, functional groups, and atomic connectivity can be unambiguously confirmed. This guide provides the necessary protocols, theoretical rationale, and data interpretation frameworks for researchers to confidently synthesize, purify, and validate this important chemical intermediate, paving the way for its effective use in organic synthesis and the discovery of novel therapeutic agents.
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Introduction: Strategic Importance of (5-Chloro-2-iodophenyl)methanol
An In-depth Technical Guide to the Synthesis and Purification of (5-Chloro-2-iodophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
This compound is a highly functionalized aromatic alcohol. Its structure, featuring a reactive iodophenyl group, makes it a valuable intermediate in medicinal chemistry and materials science.[1] The chloro-substituent modifies the electronic properties of the aromatic ring, while the iodo-group serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][3] The primary alcohol moiety offers a further point for diversification, enabling esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key building block, emphasizing the scientific rationale behind each procedural step.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 5-Chloro-2-iodobenzaldehyde. This approach is favored for its high selectivity, mild reaction conditions, and operational simplicity.
Chosen Synthetic Route: Reduction of 5-Chloro-2-iodobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.
Causality Behind Reagent Selection:
-
Selectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or carboxylic acids, which simplifies the purification process.
-
Safety and Handling: Unlike more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in air and can be handled safely on the benchtop. It reacts predictably with protic solvents like methanol or ethanol, which are convenient reaction media.[4]
-
Operational Simplicity: The reaction work-up is straightforward, typically involving a simple acid or water quench to destroy excess reagent, followed by standard liquid-liquid extraction.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the work-up step to yield the final alcohol product.
Caption: Figure 1: Mechanism of Aldehyde Reduction by NaBH₄.
Section 2: Detailed Synthesis Protocol
This protocol details the reduction of 5-chloro-2-iodobenzaldehyde to this compound. All operations should be performed in a well-ventilated fume hood.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Chloro-2-iodobenzaldehyde | C₇H₄ClIO | 266.46 | 5.00 g | 18.76 | 1.0 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.85 g | 22.51 | 1.2 |
| Deionized Water (H₂O) | H₂O | 18.02 | ~200 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | - |
| Brine (sat. NaCl aq.) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~20 g | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (18.76 mmol) of 5-chloro-2-iodobenzaldehyde in 100 mL of methanol. Stir until all solid has dissolved.
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Once cooled, add 0.85 g (22.51 mmol) of sodium borohydride in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the alcohol spot (lower Rf) indicates completion.
-
Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7) and effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 100 mL). Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine. Causality Note: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid.
Section 3: Purification - Principles and Protocol
The crude product from the synthesis will contain the desired alcohol along with minor impurities. Flash column chromatography is the most effective method for isolating the pure this compound.
Overall Workflow Diagram
Caption: Figure 2: Overall Synthesis and Purification Workflow.
Purification Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a silica gel slurry in a hexanes/ethyl acetate mixture (e.g., 9:1). Carefully pack a glass chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound as a crystalline solid.
Section 4: Characterization and Quality Control
Confirming the identity and assessing the purity of the final product is a critical, self-validating step. The following data are expected for the correct structure.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 1H), ~7.3 (dd, 1H), ~7.1 (d, 1H), ~4.7 (s, 2H), ~2.0 (br s, 1H, OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~142, ~139, ~134, ~130, ~128, ~95, ~64. (Aromatic C-I at ~95 ppm, CH₂OH at ~64 ppm). |
| Mass Spec (ESI) | C₇H₆ClIO, MW: 268.48. Expected [M-H]⁻ at m/z 266.9.[5] |
| IR (thin film) | νmax (cm⁻¹) ~3350 (br, O-H), ~3080 (Ar C-H), ~1470, ~1580 (Ar C=C), ~1020 (C-O). |
Interpretation of Data:
-
¹H NMR: The spectrum should show three distinct signals in the aromatic region with appropriate splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet at ~4.7 ppm integrating to 2H is characteristic of the benzylic -CH₂- protons. A broad, exchangeable singlet for the -OH proton will also be present.
-
Mass Spectrometry: The observation of the correct molecular ion peak (or related adducts like [M-H]⁻ or [M+Na]⁺) confirms the molecular weight of the compound. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be visible.
-
Purity Assessment: Purity is typically assessed by ¹H NMR, looking for the absence of signals corresponding to impurities (e.g., residual starting aldehyde at ~9.9 ppm or solvents). High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value (e.g., >98%).
References
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Quick Company. A Process For Purification Of Substituted Benzyl Halides. Available at: [Link]
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PrepChem.com. Preparation of benzyl alcohol. Available at: [Link]
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Japanese Pharmacopoeia. Benzyl Alcohol. Available at: [Link]
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University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. Available at: [Link]
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The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of aromatic ketones in isopropanol with chiral catalysts. Available at: [Link]
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PubChemLite. This compound (C7H6ClIO). Available at: [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
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PubMed Central (PMC). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Available at: [Link]
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AOBChem. 5-Chloro-2-iodobenzaldehyde. Available at: [Link]
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Pharmaffiliates. Cas No : 1001334-22-0| Chemical Name : 5-Chloro-2-iodobenzaldehyde. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of (5-Chloro-2-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-iodophenyl)methanol is a halogenated aromatic alcohol of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring chloro, iodo, and hydroxymethyl groups, makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. The chloro and iodo substituents provide distinct reactive sites for various cross-coupling reactions, while the methanol moiety allows for oxidation, esterification, or etherification.
Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility in common solvents and its chemical stability under various stress conditions, is paramount for its effective use. For drug development professionals, this knowledge is critical for designing robust synthetic routes, developing purification strategies, establishing appropriate storage conditions, and ensuring the quality and purity of downstream products. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, supported by detailed experimental protocols and scientific rationale.
Physicochemical Properties
A foundational understanding of a compound's basic properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| CAS Number | 82386-90-1 | [1] |
| Molecular Formula | C₇H₆ClIO | [2][3] |
| Molecular Weight | 268.48 g/mol | [3][4] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Predicted XlogP | 2.3 - 2.4 | [2][5] |
The predicted XlogP value suggests that this compound is a moderately lipophilic compound, which provides initial clues about its likely solubility behavior—predicting higher solubility in organic solvents than in water.
Solubility Profile
Solubility is a critical parameter that influences reaction kinetics, purification methods (e.g., crystallization), and formulation development. The solubility of this compound is governed by its molecular structure: the polar hydroxyl group can engage in hydrogen bonding, while the halogenated phenyl ring contributes to its lipophilicity. This dual nature results in varied solubility across different solvent classes.
Qualitative Solubility Summary
Based on the principle of "like dissolves like" and the properties of structurally similar benzyl alcohols, a qualitative solubility profile can be predicted.[6][7][8] The compound is expected to be highly soluble in polar aprotic and polar protic organic solvents and sparingly soluble in nonpolar solvents and water.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with alcohol solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group interacts favorably with the solute. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The overall polarity and dispersion forces are compatible with the halogenated aromatic ring. |
| Esters | Ethyl Acetate | High to Moderate | The ester group provides polarity and hydrogen bond accepting capabilities. |
| Apolar Hydrocarbons | Hexanes, Toluene | Low | The significant difference in polarity limits favorable solute-solvent interactions. |
| Aqueous Solutions | Water, Buffered Solutions | Very Low | The large, lipophilic halogenated aromatic ring dominates the molecule's character, limiting solubility despite the presence of a hydroxyl group. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, the Saturation Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to maintain a solid phase after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is achieved.[9][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[12]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (compatible with the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] The concentration is determined by comparing the response to a standard calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for a forced degradation (stress testing) study.
Recommendations for Storage and Handling
Based on the potential degradation pathways, the following precautions are recommended:
-
Storage: Store this compound in a well-sealed container in a cool, dark, and dry place. Protection from light is particularly important to prevent photodecomposition.
-
Handling: Avoid exposure to strong oxidizing agents and extreme temperatures. When used in solution, prepare fresh solutions and use them promptly, especially if the solvent is not inert.
Analytical Methodologies
A robust and validated analytical method is essential for accurately quantifying this compound in both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique. [14] Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanols and the analyte, leading to sharper peaks. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate. | A gradient is necessary to elute potential impurities and degradants which may have different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance in the UV region. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
Conclusion
This compound is a valuable chemical intermediate whose utility is maximized through a thorough understanding of its physicochemical properties. It exhibits high solubility in common polar organic solvents and is expected to be poorly soluble in water. Its primary stability liability is a sensitivity to light and oxidation at the benzylic alcohol position. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently handle, store, and utilize this compound in their synthetic and developmental workflows, ensuring the integrity and quality of their research outcomes.
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from an article discussing the critical steps in developing HPLC analytical methods. [13]2. Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from a description of shake-flask solubility assay services. 3. Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from an overview of forced degradation testing services according to ICH guidelines. [15]4. GlobalChemMall. (n.d.). This compound. Retrieved from a product page listing the CAS number. [1]5. ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from a technical guide on forced degradation studies per ICH guidelines. [16]6. protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from a detailed protocol for kinetic solubility measurement. [12]7. BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from a summary of the shake-flask method for solubility testing. [11]8. MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from a review on strategic approaches to forced degradation studies. [17]9. Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41. [10]10. ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from a video explaining ICH guidelines for forced degradation studies. [18]11. U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from a guideline document for shake-flask solubility determination. [19]12. ChemicalBook. (n.d.). This compound CAS#: 82386-90-1. Retrieved from a product page with basic chemical information. [20]13. Patsnap. (2025). How to Develop Methods for HPLC Problematic Compounds. Retrieved from an article on HPLC method development strategies. [21]14. PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from an overview of HPLC method development. [14]15. Wikipedia. (n.d.). Benzyl alcohol. Retrieved from an encyclopedia entry detailing properties of benzyl alcohol. [6]16. Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from a research article on developing a stability-indicating HPLC method. 17. Impactfactor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from a research paper on developing a stability-indicating method using AQbD. [22]18. SciSpace. (2016). Forced Degradation Studies. Retrieved from a publication detailing the conditions and rationale for forced degradation studies. [23]19. Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from a page detailing the solubility profile of benzyl alcohol. [7]20. Canada Commons. (2005). The Substitution of Solvents by Benzyl Alcohol. Retrieved from a report on the uses and properties of benzyl alcohol as a solvent. [24]21. LookChem. (n.d.). BENZYL ALCOHOL. Retrieved from a technical data sheet on benzyl alcohol. [8]22. Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from a product description of benzyl alcohol. [25]23. PubChemLite. (n.d.). This compound (C7H6ClIO). Retrieved from a database entry with computed properties. [2]24. Sigma-Aldrich. (n.d.). 2-Chloro-5-iodobenzyl alcohol. Retrieved from a product page for a related isomer. [4]25. Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from a tool to check chemical compatibility. [26]26. PubMed. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Science of The Total Environment, 806(Pt 2), 150385. [27]27. Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds. Retrieved from a patent describing the synthesis of iodinated aromatics. [28]28. PubChem. (n.d.). Methanol. Retrieved from a database entry for methanol. [29]29. Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 2-chloro-«alpha»-methyl-. Retrieved from a database of chemical and physical properties. [30]30. PubChem. (n.d.). (2-Bromo-5-iodophenyl)methanol. Retrieved from a database entry for a structurally similar compound. [5]31. Sigma-Aldrich. (n.d.). Methanol. Retrieved from a product page for anhydrous methanol. [31]32. ChemScene. (n.d.). (2-Chloro-4-iodophenyl)methanol. Retrieved from a product page for a related isomer. [3]33. ResearchGate. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science and Technology. 34. M Seals. (n.d.). Chemical compatibility guide. Retrieved from a guide on chemical compatibility of materials.
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Methodological & Application
Application Notes and Protocols for the Heck Reaction Featuring (5-Chloro-2-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Utility of the Heck Reaction and (5-Chloro-2-iodophenyl)methanol
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] The reaction's value lies in its ability to construct substituted alkenes, often with high stereoselectivity for the trans isomer.[4][5]
This compound is a particularly interesting precursor for the Heck reaction due to its trifunctional nature. The aryl iodide provides a highly reactive site for oxidative addition to the palladium(0) catalyst, a crucial first step in the catalytic cycle. The chloro substituent offers a potential site for subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization. Finally, the hydroxymethyl group can serve as a handle for further synthetic transformations or participate in intramolecular reactions. This unique combination of functional groups makes this compound a versatile building block for the synthesis of a diverse range of molecular architectures.
This guide provides detailed protocols and expert insights for employing this compound in Heck reactions. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific synthetic targets.
The Heck Reaction: A Mechanistic Overview
A fundamental understanding of the Heck reaction mechanism is paramount for successful protocol development and optimization. The catalytic cycle, illustrated below, generally proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1][6]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond. This step forms the new carbon-carbon bond.[2][6]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[2][6]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the palladium complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[4][6]
Figure 1: The catalytic cycle of the Heck reaction.
Experimental Protocols and Methodologies
The choice of reaction conditions can significantly impact the yield, selectivity, and efficiency of the Heck reaction. Below are three distinct protocols for the coupling of this compound with a generic alkene (e.g., styrene or an acrylate), each with its own advantages and considerations.
Protocol 1: Classical Heck Reaction with Phosphine Ligands
This protocol represents a standard and robust method for the Heck reaction, employing a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. The use of phosphine ligands helps to stabilize the palladium catalyst and can influence the reaction's efficiency.[7]
Rationale for Component Selection:
-
Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is readily reduced to Pd(0) in the presence of phosphine ligands or other reducing agents in the reaction mixture.[8]
-
Phosphine Ligand (P(o-tol)₃): Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can promote the oxidative addition step and stabilize the active catalytic species. The bulkiness can also favor the reductive elimination step.[7]
-
Base (Triethylamine, Et₃N): Triethylamine is a common organic base used to neutralize the hydriodic acid (HI) generated during the reaction, which is crucial for regenerating the Pd(0) catalyst.[6][9]
-
Solvent (DMF or Acetonitrile): Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used in Heck reactions as they can dissolve the reactants and salts formed during the reaction.[10]
Step-by-Step Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the alkene (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Add anhydrous DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Air-stable precatalyst, readily reduced in situ. |
| Ligand | P(o-tol)₃ (4 mol%) | Bulky, electron-rich ligand promoting key steps. |
| Base | Triethylamine (2.0 equiv.) | Neutralizes HI to regenerate the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvent for good solubility. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |
| Alkene | 1.2 equiv. | Slight excess to drive the reaction to completion. |
Protocol 2: Ligand-Free Heck Reaction
For certain substrates, particularly reactive aryl iodides, the Heck reaction can proceed efficiently without the need for phosphine ligands. This "ligand-free" approach offers advantages in terms of cost, toxicity, and ease of product purification.[8]
Rationale for Component Selection:
-
Palladium Precatalyst (Pd(OAc)₂): As in the classical protocol, Pd(OAc)₂ serves as a reliable precatalyst.
-
Base (Potassium Carbonate, K₂CO₃): An inorganic base like potassium carbonate is often effective in ligand-free systems.[1] It is inexpensive and easily removed during workup.
-
Phase-Transfer Catalyst (TBAB, optional): Tetrabutylammonium bromide can be beneficial, especially with inorganic bases, to improve solubility and facilitate the reaction between the organic and inorganic phases.[11]
-
Solvent (DMF or NMP): High-boiling polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the reaction proceeds at a reasonable rate.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and potassium carbonate (2.5 equiv.).
-
If using, add tetrabutylammonium bromide (0.1 equiv.).
-
Add the alkene (1.5 equiv.).
-
Add DMF or NMP to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Effective precatalyst for ligand-free conditions. |
| Base | K₂CO₃ (2.5 equiv.) | Inexpensive and effective inorganic base. |
| Additive | TBAB (10 mol%, optional) | Phase-transfer catalyst to enhance reaction rates. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvent. |
| Temperature | 100-140 °C | Higher temperatures are often needed without ligands. |
| Alkene | 1.5 equiv. | A larger excess may be required. |
Protocol 3: Intramolecular Heck Reaction
The hydroxymethyl group of this compound can be derivatized with an olefin-containing moiety to facilitate an intramolecular Heck reaction, leading to the formation of cyclic structures.[12][13] This is a powerful strategy for the synthesis of carbo- and heterocyclic scaffolds.
Conceptual Workflow:
Figure 2: Conceptual workflow for an intramolecular Heck reaction.
Example Precursor Synthesis and Cyclization:
-
Step A: Synthesis of the Intramolecular Heck Precursor: The hydroxyl group of this compound can be etherified with an allyl bromide in the presence of a base like sodium hydride to form the corresponding allyl ether.
-
Step B: Intramolecular Heck Cyclization: This precursor can then undergo an intramolecular Heck reaction to form a dihydrobenzofuran derivative.
Rationale for Component Selection:
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source for intramolecular Heck reactions.
-
Ligand (BINAP, optional for asymmetric synthesis): For enantioselective transformations, chiral phosphine ligands like BINAP can be employed. For non-asymmetric versions, a simple phosphine like PPh₃ can be used, or it can be run ligand-free.
-
Base (Proton Sponge or Silver Salts): For intramolecular reactions, bases like proton sponge or the use of silver salts (e.g., Ag₂CO₃ or Ag₃PO₄) can be advantageous to promote the cationic pathway and prevent side reactions.[6][14]
Step-by-Step Procedure for Cyclization:
-
To a Schlenk tube, add the intramolecular Heck precursor (1.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and, if used, the phosphine ligand (0.1 equiv.).
-
Add a base such as proton sponge (1.2 equiv.) or silver carbonate (1.2 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent such as toluene or THF.
-
Heat the reaction to 80-110 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) | Common Pd(0) source for intramolecular reactions. |
| Ligand | PPh₃ (10 mol%) or (R/S)-BINAP | For improved stability or asymmetric induction. |
| Base | Proton Sponge or Ag₂CO₃ | Non-nucleophilic base or halide scavenger. |
| Solvent | Toluene or THF | Less polar solvents are often suitable. |
| Temperature | 80-110 °C | To promote cyclization. |
| Concentration | High dilution (e.g., 0.01 M) | Favors intramolecular over intermolecular reactions. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives low yields, consider increasing the temperature, changing the solvent to a higher-boiling one, or screening different phosphine ligands (for Protocol 1). For ligand-free reactions, increasing the catalyst loading might be necessary.
-
Formation of Side Products: The formation of homocoupled products (Ar-Ar) can sometimes be an issue. This can often be minimized by ensuring anaerobic conditions and using the appropriate catalyst and ligand system.
-
Stereoselectivity: The Heck reaction typically favors the formation of the trans (E) isomer due to thermodynamic stability.[2] If the cis (Z) isomer is desired, more specialized catalytic systems would be required.
-
Intramolecular vs. Intermolecular Reactions: For the intramolecular protocol, maintaining high dilution is crucial to favor the desired cyclization over intermolecular polymerization.
Conclusion
This compound is a valuable and versatile precursor for the Heck reaction, offering multiple avenues for the synthesis of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this building block. By understanding the underlying principles of the Heck reaction and the rationale behind the choice of reaction conditions, scientists can effectively harness the power of this transformation to advance their research and development goals.
References
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Wikipedia. Heck reaction. [Link]
-
Pearson. (2022-07-22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry LibreTexts. (2023-06-30). Heck Reaction. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
ACS Publications. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
-
Wipf Group. (2007-01-30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
-
ResearchGate. (2014-03-25). What is the role of PPh3 in Heck coupling?. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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RSC Publishing. (2023-07-25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from (5-Chloro-2-iodophenyl)methanol
Introduction: The Strategic Value of (5-Chloro-2-iodophenyl)methanol
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a deceptively simple molecule that serves as a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its value lies in the orthogonal reactivity of its functional groups:
-
The ortho-Iodide: An excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Its position relative to the benzylic alcohol is ideal for facilitating intramolecular cyclization events.
-
The Benzylic Alcohol: This group can act as an internal nucleophile (O-nucleophile) for cyclization, or it can be readily oxidized to an aldehyde or carboxylic acid, opening pathways to nitrogen-containing heterocycles.
-
The meta-Chloride: A more robust halide that typically remains intact during initial transformations involving the iodide, serving as a valuable site for late-stage functionalization to modulate the physicochemical properties of the final compound.
This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols, to leverage the unique reactivity of this compound for constructing medicinally relevant heterocyclic cores.
Part 1: Synthesis of Oxygen-Containing Heterocycles
The benzylic alcohol functionality makes this starting material exceptionally well-suited for the synthesis of oxygen-containing heterocycles like benzofurans and their reduced congeners, phthalans (1,3-dihydroisobenzofurans).
Strategy A: Tandem Sonogashira Coupling & Intramolecular Cyclization to Benzofurans
This is one of the most elegant and efficient methods for constructing the benzofuran scaffold. The strategy involves a palladium/copper-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular 5-exo-dig cyclization of the benzylic alcohol onto the newly formed alkyne.[1][2][3]
Causality and Mechanistic Insight: The success of this tandem reaction hinges on the precise orchestration of the catalytic cycles. The Sonogashira reaction creates the key alkyne intermediate in situ.[1] The subsequent cyclization can be promoted by the same catalyst system or by the amine base, which increases the nucleophilicity of the alcohol. The 5-exo-dig cyclization is geometrically favored according to Baldwin's rules.
Caption: Workflow for Benzofuran Synthesis.
Protocol 1: Synthesis of 6-Chloro-1-phenyl-1,3-dihydroisobenzofuran
This protocol is a representative example adapted from established Sonogashira coupling methodologies.[1][2]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous THF, followed by triethylamine (3.0 equiv).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours. The initial coupling product will cyclize under these conditions.
-
Workup: Cool the mixture to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired benzofuran product.
Strategy B: Reductive Cyclization to Phthalans (1,3-Dihydroisobenzofurans)
Phthalans are valuable saturated heterocyclic cores. A powerful approach to their synthesis from this compound involves a palladium-catalyzed Heck reaction with an activated alkene, which triggers a spontaneous or base-mediated intramolecular oxa-Michael addition.[4][5]
Causality and Mechanistic Insight: The key is the initial Mizoroki-Heck reaction, which forms a C-C bond at the ortho position, generating a palladium-hydride species and an ortho-alkenyl benzyl alcohol intermediate. The benzylic alcohol, a proximate nucleophile, can then readily attack the electron-deficient double bond in a 5-exo-tet cyclization to form the phthalan ring.
Protocol 2: Synthesis of 6-Chloro-1-(substituted)-phthalan
This protocol is a generalized procedure based on Heck-cyclization principles.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
A solvent such as DMF or Acetonitrile
Procedure:
-
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and the base (2.5 equiv) in the chosen solvent.
-
Reagent Addition: Add the alkene (1.5 equiv) to the mixture.
-
Reaction: Degas the mixture (e.g., by bubbling argon through it for 15 minutes) and then heat to 80-110 °C. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to obtain the target phthalan.
| Heterocycle Class | Key Reaction | Typical Catalyst/Reagents | Yield Range (%) |
| Benzofurans | Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 75-95% |
| Phthalans | Heck/Oxa-Michael | Pd(OAc)₂, PPh₃, K₂CO₃ | 60-85% |
Part 2: Synthesis of Nitrogen-Containing Heterocycles
By oxidizing the benzylic alcohol, this compound becomes a precursor for nitrogen-containing heterocycles such as isoindolinones, which are prevalent motifs in pharmaceuticals.
Strategy C: Multi-step Synthesis of N-Substituted Isoindolinones
A robust pathway to N-substituted isoindolinones involves a sequence of oxidation, amidation, and finally, an intramolecular C-N bond formation. The Buchwald-Hartwig amination is a cornerstone of modern C-N coupling chemistry and is well-suited for this final cyclization step.[6][7][8]
Causality and Mechanistic Insight: This synthetic route offers high modularity. The choice of oxidizing agent determines whether the intermediate is an aldehyde or a carboxylic acid. The subsequent amidation with a primary amine introduces the desired 'N'-substituent. The final intramolecular Buchwald-Hartwig cyclization is a palladium-catalyzed process that efficiently forms the five-membered lactam ring from the ortho-iodo-benzamide intermediate. The choice of ligand for the palladium catalyst is critical and often requires screening for optimal results.[7]
Caption: Workflow for Isoindolinone Synthesis.
Protocol 3: Synthesis of 2-Benzyl-6-chloro-isoindolin-1-one
This three-step protocol provides a reliable path to a representative isoindolinone.
Step 1: Oxidation to 5-Chloro-2-iodobenzoic acid
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like acetone or a mixture of acetonitrile/water.
-
Oxidation: Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with sodium bisulfite solution until the purple/brown color disappears. Acidify the mixture with HCl and extract the product with ethyl acetate. Wash, dry, and concentrate to obtain the crude carboxylic acid, which is often used without further purification.
Step 2: Amidation to N-benzyl-5-chloro-2-iodobenzamide
-
Activation: Dissolve the crude 5-chloro-2-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF. Add a peptide coupling agent like HATU (1.1 equiv) or EDC/HOBt (1.1 equiv each) and a base like DIPEA (2.5 equiv).
-
Amine Addition: Stir for 15 minutes, then add benzylamine (1.05 equiv).
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to get the crude amide. Purify by recrystallization or chromatography if necessary.
Step 3: Intramolecular Buchwald-Hartwig Cyclization
-
Inert Setup: To a Schlenk tube, add the N-benzyl-5-chloro-2-iodobenzamide (1.0 equiv), a palladium precatalyst like Pd₂(dba)₃ (0.05 equiv), a suitable ligand such as Xantphos or RuPhos (0.12 equiv), and a base like Cs₂CO₃ or K₃PO₄ (2.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (typically 12-24 hours).
-
Workup & Purification: Cool the reaction, filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final isoindolinone product.[9]
| Intermediate | Key Transformation | Typical Reagents | Yield Range (%) |
| Benzoic Acid | Oxidation | KMnO₄, Jones Reagent | 80-95% |
| Benzamide | Amidation | HATU or EDC/HOBt, DIPEA | 85-98% |
| Isoindolinone | Intramolecular C-N Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70-90% |
Conclusion and Outlook
This compound is a quintessential example of a strategic starting material, offering multiple, orthogonally addressable reaction sites. The protocols outlined herein demonstrate its utility in constructing diverse O- and N-heterocyclic systems through well-established, high-yielding transformations. For researchers in drug discovery, the ability to rapidly generate benzofuran, phthalan, and isoindolinone cores, while retaining a chlorine handle for late-stage diversification, makes this building block an invaluable asset in the quest for novel therapeutic agents. Future work could explore expanding these strategies to larger ring systems or leveraging the chloro-substituent in initial coupling reactions through careful catalyst and condition selection.
References
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Organic Chemistry Portal. Synthesis of isoindolinones. Available from: [Link]
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Royal Society of Chemistry. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). Available from: [Link]
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MedCrave. Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). Available from: [Link]
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PubMed. Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis. (2021). Available from: [Link]
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National Institutes of Health. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Available from: [Link]
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Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]
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National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]
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ChemistryViews. Flexible Synthesis of Benzofuranones. (2023). Available from: [Link]
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Organic Chemistry Portal. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Available from: [Link]
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ResearchGate. Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. (2017). Available from: [Link]
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ACS Publications. Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. (2022). Available from: [Link]
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National Institutes of Health. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Available from: [Link]
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National Institutes of Health. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Available from: [Link]
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Sci-Hub. Copper-Catalyzed Aerobic Oxidative Amidation of Benzyl Alcohols. (2016). Available from: [Link]
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Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]
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Royal Society of Chemistry. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. (2016). Available from: [Link]
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Semantic Scholar. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. (2016). Available from: [Link]
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Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (2024). Available from: [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. (2013). Available from: [Link]
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National Institutes of Health. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Available from: [Link]
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Application Notes & Protocols: The Strategic Application of (5-Chloro-2-iodophenyl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
(5-Chloro-2-iodophenyl)methanol is a pivotal starting material in the synthesis of numerous high-value pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a hydroxymethyl group on a benzene ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of its application, focusing on the synthesis of key intermediates for blockbuster drugs, including SGLT2 inhibitors. We will delve into the strategic considerations behind reaction choices, provide detailed, field-tested protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Halogenated Benzyl Alcohol
This compound, with its distinct arrangement of functional groups, is a cornerstone in modern medicinal chemistry. The presence of both an iodo and a chloro substituent allows for selective and sequential cross-coupling reactions, a critical feature in the construction of complex molecular architectures. The benzylic alcohol moiety provides a handle for oxidation to an aldehyde or carboxylic acid, or for etherification, further expanding its synthetic utility.
The primary strategic advantage of this molecule lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3][4] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond enables regioselective functionalization. This differential reactivity is fundamental to the multi-step syntheses where this molecule is employed.
Core Applications in the Synthesis of SGLT2 Inhibitor Intermediates
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that have revolutionized the treatment of type 2 diabetes. Several blockbuster drugs in this class, including Empagliflozin, Canagliflozin, and Dapagliflozin, utilize intermediates derived from this compound or its oxidized form, 2-chloro-5-iodobenzoic acid.[5][6][7]
Synthesis of a Key Intermediate for Empagliflozin
Empagliflozin's synthesis prominently features a diarylmethane core, which is constructed using a derivative of 2-chloro-5-iodobenzoic acid.[8][9] The synthesis of the key intermediate, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, highlights a common synthetic strategy involving Friedel-Crafts acylation followed by reduction.
Workflow for Empagliflozin Intermediate Synthesis
Caption: Synthesis workflow for a key Empagliflozin intermediate.
Protocol 1: Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Materials:
-
2-Chloro-5-iodobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM)
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
(S)-3-hydroxytetrahydrofuran
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
Acyl Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid in DCM, add a catalytic amount of DMF. Slowly add oxalyl chloride at room temperature. Stir the mixture until the evolution of gas ceases, indicating the formation of 2-chloro-5-iodobenzoyl chloride. The solvent is typically removed under reduced pressure.
-
Friedel-Crafts Acylation: In a separate flask, suspend aluminum chloride in DCM and cool to 0-5 °C. Add fluorobenzene, followed by the dropwise addition of the previously prepared 2-chloro-5-iodobenzoyl chloride solution in DCM. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC). Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone.[9]
-
Nucleophilic Aromatic Substitution: Dissolve the ketone intermediate in DMF. Add (S)-3-hydroxytetrahydrofuran and potassium carbonate. Heat the mixture and stir until the reaction is complete. After cooling, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate to obtain (2-chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone.
-
Reduction of the Ketone: Dissolve the substituted ketone in a suitable solvent such as DCM or acetonitrile. Cool the solution to 0-5 °C. Add triethylsilane followed by the slow addition of a Lewis acid like boron trifluoride diethyl etherate or aluminum chloride.[8] Stir the reaction at this temperature and then allow it to warm to room temperature until the reduction is complete. Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product, wash, dry, and purify by crystallization or chromatography to obtain the final intermediate.
Causality and Insights:
-
The use of oxalyl chloride for acyl chloride formation is advantageous due to the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies workup.
-
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The choice of a Lewis acid like AlCl₃ is crucial for activating the acyl chloride.
-
The subsequent reduction of the diaryl ketone to a diarylmethane is a key step. The use of triethylsilane in the presence of a Lewis acid is a common and effective method for this transformation, often referred to as ionic hydrogenation.
Synthesis of a Key Intermediate for Canagliflozin
The synthesis of Canagliflozin, another important SGLT2 inhibitor, also leverages a halogenated aromatic starting material. In this case, (5-iodo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol is a key intermediate.[6] This intermediate is then coupled with a protected glucose derivative.
Workflow for Canagliflozin Intermediate Synthesis
Caption: Synthesis workflow for a key Canagliflozin intermediate.
Protocol 2: Synthesis of (5-Iodo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol
Materials:
-
5-Iodo-2-methylbenzoic acid
-
Thionyl chloride or oxalyl chloride
-
2-(4-Fluorophenyl)thiophene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Acyl Chloride Formation: Convert 5-iodo-2-methylbenzoic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation: In a manner similar to the Empagliflozin intermediate synthesis, perform a Friedel-Crafts acylation between the acyl chloride and 2-(4-fluorophenyl)thiophene using a Lewis acid catalyst in a suitable solvent.[10]
-
Reduction of the Ketone: Dissolve the resulting ketone in a mixture of a non-protic solvent like THF or DCM and a protic solvent like methanol. Cool the solution to 0-5 °C and add sodium borohydride portion-wise. Stir until the reaction is complete. Carefully quench the reaction with water or a dilute acid. Extract the product, wash, dry, and purify to yield the desired benzylic alcohol intermediate.[6]
Causality and Insights:
-
The choice of reducing agent is critical. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is selective for ketones in the presence of other functional groups.
-
The thiophene ring is an important structural motif in Canagliflozin, and its introduction via Friedel-Crafts acylation is an efficient strategy.
Advanced Applications: C-Glycosylation
Aryl C-glycosides are stable analogs of O-glycosides with improved metabolic stability.[11] The synthesis of these compounds is a significant area of research in medicinal chemistry. The halogenated intermediates derived from this compound are excellent precursors for C-glycosylation reactions.
The general strategy involves the formation of an organometallic reagent from the aryl iodide, which then attacks a protected gluconolactone. This is followed by deprotection and reduction to furnish the final C-glycoside.
General Scheme for C-Glycosylation
Caption: General workflow for aryl C-glycoside synthesis.
Quantitative Data Summary
| Intermediate | Parent Drug | Key Reactions | Typical Yield | Purity | References |
| (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | Empagliflozin | Friedel-Crafts Acylation, Nucleophilic Substitution, Reduction | 70-85% | >98% | [5],[8] |
| (5-Iodo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol | Canagliflozin | Friedel-Crafts Acylation, Reduction | 75-90% | >99% | [6],[10] |
| 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | Dapagliflozin | Friedel-Crafts Acylation, Reduction | 80-92% | >98% | [12] |
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of modern pharmaceuticals. Their utility is rooted in the differential reactivity of the halogen substituents, which allows for selective and controlled functionalization. The protocols and strategies outlined in this guide demonstrate the importance of this class of compounds in constructing complex molecular frameworks, particularly for the synthesis of SGLT2 inhibitors. As drug discovery continues to evolve, the demand for versatile and strategically functionalized intermediates like this compound is expected to grow.
References
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GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC - NIH. Available at: [Link]
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Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Heck Reaction. Available at: [Link]
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Recent advances in aryl C-glycoside synthesis - PubMed. Available at: [Link]
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Oxidation of (5-Chloro-2-iodophenyl)methanol to the corresponding aldehyde or carboxylic acid
Introduction: The Strategic Importance of 5-Chloro-2-iodobenzaldehyde and 5-Chloro-2-iodobenzoic Acid
(5-Chloro-2-iodophenyl)methanol is a valuable starting material in medicinal chemistry and drug development. Its selective oxidation to either the corresponding aldehyde (5-chloro-2-iodobenzaldehyde) or carboxylic acid (5-chloro-2-iodobenzoic acid) provides access to key intermediates for a wide range of pharmaceuticals. The aldehyde is a precursor for various heterocyclic compounds and can be used in reductive amination reactions, while the carboxylic acid is a crucial building block for amide and ester synthesis. The presence of both a chloro and an iodo substituent on the aromatic ring offers orthogonal handles for further functionalization, for instance, through cross-coupling reactions at the iodo position.[1] This document provides detailed protocols and scientific rationale for the selective oxidation of this compound, enabling researchers to confidently produce these important synthetic intermediates.
Part 1: Selective Oxidation to 5-Chloro-2-iodobenzaldehyde
The selective oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. For a substrate like this compound, which is a benzylic alcohol, several mild and efficient methods are available. Benzylic alcohols are generally more reactive towards oxidation than aliphatic alcohols.[2]
Method 1: Dess-Martin Periodinane (DMP) Oxidation
Scientific Rationale: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[2][3] The reaction proceeds under neutral pH and at room temperature, making it compatible with a wide range of sensitive functional groups.[2] The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and iodinane.[4] Given its high chemoselectivity and simplified workup, DMP is an excellent choice for this transformation.[2]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reaction Setup: To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 5-chloro-2-iodobenzaldehyde.[5]
Method 2: Swern Oxidation
Scientific Rationale: The Swern oxidation is another classic and mild method that reliably converts primary alcohols to aldehydes without over-oxidation.[6][7] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C).[8][9] A hindered non-nucleophilic base, such as triethylamine (Et₃N), is then added to promote the elimination reaction that forms the aldehyde. The low reaction temperature is crucial to prevent side reactions.
Experimental Protocol:
-
Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with a dilute HCl solution, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Data Summary: Oxidation to Aldehyde
| Method | Oxidizing Agent | Temperature | Typical Yield | Key Advantages |
| Dess-Martin | Dess-Martin Periodinane | Room Temp. | High | Mild conditions, high selectivity, simple workup.[2] |
| Swern | DMSO, Oxalyl Chloride, Et₃N | -78 °C | High | Avoids heavy metals, excellent for sensitive substrates.[8][9] |
Workflow Visualization: Aldehyde Synthesis
Sources
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- 3. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
Etherification and esterification reactions of (5-Chloro-2-iodophenyl)methanol
An In-Depth Guide to the Synthetic Derivatization of (5-Chloro-2-iodophenyl)methanol: Application Notes and Protocols for Etherification and Esterification Reactions
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electron-withdrawing chlorine atom, and a versatile iodine atom suitable for cross-coupling reactions—makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures. The benzylic alcohol moiety is the primary site for transformations such as etherification and esterification, allowing for the introduction of diverse functional groups to modulate properties like solubility, lipophilicity, and biological activity.
This document serves as a comprehensive technical guide, providing detailed protocols and the underlying scientific rationale for performing etherification and esterification reactions on this compound. The methodologies described herein are designed to be robust, reproducible, and adaptable for various synthetic objectives.
Part 1: Etherification via Williamson Ether Synthesis
The conversion of the hydroxyl group of this compound to an ether is most reliably achieved through the Williamson ether synthesis. This classic yet powerful method proceeds via an SN2 mechanism and offers a straightforward route to a wide array of symmetrical and unsymmetrical ethers.[1][2][3]
Mechanistic Rationale and Key Considerations
The Williamson ether synthesis is a two-step process in practice:
-
Deprotonation: The alcohol is treated with a strong base to form a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide or sulfonate, displacing the leaving group to form the new C-O ether bond.[1][3]
Causality Behind Experimental Choices:
-
Choice of Base: The acidity of the benzylic proton is sufficient for deprotonation with a strong base. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction, driving the deprotonation to completion.[1] Other strong bases like potassium hydride (KH) or sodium metal can also be employed.[2]
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation (e.g., Na+) of the alkoxide, leaving the oxygen anion highly nucleophilic and reactive.[1][2] They also prevent unwanted side reactions that can occur in protic solvents.
-
Choice of Alkylating Agent: To ensure the reaction proceeds via the desired SN2 pathway, a primary alkyl halide (e.g., iodomethane, ethyl bromide) is strongly recommended. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as the alkoxide is also a strong base, which would lead to the formation of alkenes instead of the desired ether.[1][3]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis.
Protocol 1: Synthesis of 1-Chloro-4-(methoxymethyl)-2-iodobenzene
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0°C and add iodomethane (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
| Alkylating Agent | Typical Reaction Time | Expected Yield |
| Iodomethane | 2-4 hours | >90% |
| Ethyl Bromide | 4-8 hours | 85-95% |
| Benzyl Bromide | 3-6 hours | >90% |
Part 2: Esterification Reactions
Esterification is a fundamental transformation that converts the alcohol into an ester, which is a key functional group in many pharmaceuticals and fragrances.[4] Two primary, highly reliable methods are presented: the classic Fischer-Speier esterification and the more rapid acylation with an acid chloride.
Method 1: Fischer-Speier Esterification
This method involves the reaction of the alcohol with a carboxylic acid under acidic catalysis.[5] It is an equilibrium-controlled process, governed by Le Châtelier's principle.[6]
Mechanistic Rationale and Key Considerations:
The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which activates it towards nucleophilic attack by the alcohol.[6][7]
-
Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the more available and less expensive one) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[5][6][7]
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to catalyze the reaction.[7]
-
Limitations: This method is generally slow, requiring heating for several hours to days.[6] It is also not suitable for substrates with acid-sensitive functional groups.
Protocol 2: Fischer Esterification with Acetic Acid
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (for Dean-Stark, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1.0 eq) and a solvent (either excess acetic acid or an inert solvent like toluene).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 mol%).
-
Heat the mixture to reflux (typically 80-110°C) and maintain for 4-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Carefully wash the organic solution with water, followed by saturated aqueous NaHCO₃ until gas evolution ceases, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Acylation with Acid Chlorides or Anhydrides
For a faster, more efficient, and irreversible esterification, acylation with a highly reactive acid chloride or anhydride is the method of choice.[6][8] This reaction is typically performed in the presence of a non-nucleophilic base.
Mechanistic Rationale and Key Considerations:
-
High Reactivity: Acid chlorides and anhydrides are powerful electrophiles, making the reaction much faster than Fischer esterification and often proceed to completion at room temperature.
-
Base as a Scavenger: A base such as pyridine or triethylamine (Et₃N) is added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents potential acid-catalyzed side reactions and drives the reaction to completion.
-
Catalyst: For less reactive systems or when using anhydrides, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly accelerate the acylation.[9]
Experimental Workflow: Esterification
Caption: Comparative workflows for ester synthesis.
Protocol 3: Acylation with Acetyl Chloride
Materials:
-
This compound
-
Pyridine or Triethylamine (Et₃N)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the solution to 0°C.
-
Add acetyl chloride (1.2 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
| Method | Reagents | Conditions | Speed | Yield | Key Advantage |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ | Reflux | Slow (4-24h) | Moderate-Good | Uses inexpensive reagents. |
| Acylation | Acid Chloride, Pyridine | 0°C to RT | Fast (1-3h) | Excellent | High-yielding and irreversible. |
Conclusion
This compound is a versatile substrate for both etherification and esterification reactions. The Williamson ether synthesis provides a robust pathway to ethers, with optimal results achieved using strong bases and primary alkyl halides. For ester synthesis, acylation with an acid chloride offers a rapid and high-yielding alternative to the slower, equilibrium-based Fischer esterification. The choice of method should be guided by the specific synthetic goal, the stability of other functional groups in the molecule, and the desired reaction efficiency. The protocols outlined in this guide provide a solid foundation for researchers to successfully derivatize this valuable synthetic intermediate.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Dilts, K., & Durand, M. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. West Chester University.
- Royal Society of Chemistry. (2017). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing.
- Francis Academic Press. (n.d.).
- ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
- National Institutes of Health. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions.
- J&K Scientific LLC. (2025). Fischer Esterification.
- Pratt, E. F., & Matsuda, K. (1956). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society, 78(1), 76-79.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Thompson Rivers University. (n.d.).
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- Journal of the American Chemical Society. (2014).
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.).
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- Scribd. (n.d.).
- Chegg. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol.
- Organic Chemistry Portal. (n.d.).
- Chad's Prep. (2021). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube.
- PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- Google Patents. (n.d.). US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
- YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video].
- OperaChem. (2024).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Organic Chemistry Portal. (2008).
- Smolecule. (2023). (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol.
- MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
- ResearchGate. (2025).
- BLDpharm. (n.d.). 1298086-29-9|(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol.
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Protecting the Hydroxyl Group of (5-Chloro-2-iodophenyl)methanol: A Detailed Guide to Silyl and Alkoxymethyl Ether Formation
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. For drug development professionals and researchers engaged in the synthesis of complex molecules, the judicious selection and application of protecting groups for alcohols is paramount. This technical guide provides a comprehensive overview and detailed protocols for the protection of the primary alcohol in (5-Chloro-2-iodophenyl)methanol, a halogen-rich building block of significant interest in medicinal chemistry.
This document will delve into two of the most reliable and widely employed classes of protecting groups for primary alcohols: tert-butyldimethylsilyl (TBS) ethers and methoxymethyl (MOM) ethers. The rationale behind the selection of these groups, their installation, and their subsequent cleavage will be discussed in detail, grounded in established chemical principles and supported by practical, field-proven protocols.
Strategic Considerations for Protecting this compound
The substrate, this compound, presents a primary benzylic alcohol. While the benzylic position can sometimes introduce reactivity challenges, the primary nature of the alcohol makes it readily accessible for protection. The presence of both chloro and iodo substituents on the aromatic ring are unlikely to interfere with the common protection chemistries for alcohols; however, their electronic-withdrawing nature may slightly influence the reactivity of the benzylic position. The key to a successful protection strategy lies in choosing a group that is stable under a wide range of reaction conditions, yet can be removed selectively and in high yield when desired.
tert-Butyldimethylsilyl (TBS) Ethers are a popular choice due to their considerable steric bulk, which imparts significant stability towards a variety of reagents, including organometallics and many oxidizing and reducing agents. They are readily introduced under mild basic conditions and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][2]
Methoxymethyl (MOM) Ethers represent another robust option for alcohol protection.[3] MOM ethers are stable to a broad spectrum of non-acidic reagents, making them orthogonal to many other protecting groups.[4] Their installation is typically achieved using methoxymethyl chloride (MOM-Cl) in the presence of a hindered base.[5] Deprotection is most commonly accomplished under acidic conditions.[6]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether
This protocol details the formation of (5-Chloro-2-iodophenyl)(tert-butyldimethylsilyloxy)methane.
Reaction Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions with (5-Chloro-2-iodophenyl)methanol
Welcome to the technical support center for optimizing cross-coupling reactions involving (5-Chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields in their synthetic routes. Here, we will dissect the common issues and provide in-depth, evidence-based troubleshooting strategies to enhance the efficiency of your reactions.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
A1: Low yields in cross-coupling reactions with this substrate can stem from a combination of factors. The primary challenges are often related to the steric hindrance around the iodine atom due to the ortho-substituted hydroxymethyl group, and potential catalyst inhibition or side reactions involving the hydroxyl functionality. Additionally, the electronic properties of the aryl halide, with both a chloro and an iodo substituent, can influence the oxidative addition step. Each cross-coupling reaction type (Suzuki, Heck, etc.) will have its own set of specific parameters that need fine-tuning.[1][2]
Q2: Which halogen is more reactive in this compound for cross-coupling reactions?
A2: The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with palladium catalysts compared to the carbon-chlorine bond.[3] Therefore, selective cross-coupling at the iodine position is generally expected and observed. However, under harsh reaction conditions, or with highly active catalyst systems, reactivity at the chlorine site can occur, potentially leading to undesired side products.
Q3: Can the hydroxymethyl group interfere with the reaction?
A3: Yes, the ortho-hydroxymethyl group can present several challenges. It can coordinate to the metal center of the catalyst, potentially altering its reactivity or leading to catalyst deactivation. Furthermore, under basic conditions, the hydroxyl group can be deprotonated, and the resulting alkoxide may participate in side reactions. In some cases, protecting the hydroxyl group may be a necessary strategy to improve yields.[4][5]
Q4: What are the initial, most critical parameters to optimize?
A4: For any cross-coupling reaction, the initial parameters to scrutinize are the catalyst system (palladium precursor and ligand) , the base , and the solvent . The interplay between these three components is crucial for a successful transformation. Minor changes in any of these can lead to significant differences in reaction outcome.[2]
II. Troubleshooting Guides for Specific Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[6] However, coupling this compound with boronic acids or esters can be challenging.
Common Issues & Troubleshooting Workflow
Issue 1: Low or No Conversion
-
Plausible Cause: Inefficient oxidative addition or transmetalation. The steric hindrance from the ortho-hydroxymethyl group can slow down the oxidative addition step. The choice of base is also critical for the activation of the boronic acid to facilitate transmetalation.[7][8]
-
Troubleshooting Steps:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulkier, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium center and promote oxidative addition of sterically hindered aryl halides.[9]
-
Base Optimization: If using a weaker base like Na₂CO₃, consider switching to a stronger base like K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction rate and yield.[10] An excess of base (3-4 equivalents) can sometimes be beneficial.[1]
-
Solvent System: A mixture of an organic solvent and water is typically used. Toluene/water or THF/water are common choices. Ensure the reaction mixture is homogenous, or at least well-stirred, to facilitate phase transfer.
-
Temperature: While many Suzuki couplings run at elevated temperatures (80-120 °C), sometimes higher temperatures can lead to decomposition.[1] Conversely, if no reaction is observed, a gradual increase in temperature may be necessary.
-
Issue 2: Formation of Homocoupled Byproducts
-
Plausible Cause: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or inefficient transmetalation.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. This is critical to prevent oxidative degradation of the catalyst and homocoupling.
-
Reaction Setup: Add the reactants in a specific order. It is often beneficial to add the base last, or in portions, to control the concentration of the active boronate species.
-
Optimized Protocol Example (Suzuki-Miyaura)
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand to promote oxidative addition.[9] |
| Base | K₃PO₄ (3 equiv.) | Strong, non-nucleophilic base effective in many Suzuki couplings. |
| Solvent | Toluene/H₂O (10:1) | Good for dissolving organic substrates while allowing for the use of an inorganic base. |
| Temperature | 100 °C | A good starting point, can be adjusted based on reaction progress. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions. |
B. Heck Reaction
The Heck reaction couples the aryl iodide with an alkene.[11][12] The regioselectivity and yield can be problematic with substituted substrates.
Common Issues & Troubleshooting Workflow
Issue 1: Low Yield and Poor Regioselectivity
-
Plausible Cause: The electronic nature of the alkene and steric factors can lead to a mixture of linear and branched products. Catalyst deactivation can also lead to incomplete conversion.
-
Troubleshooting Steps:
-
Ligand Choice: For electron-neutral or electron-rich alkenes, bulky phosphine ligands can favor the formation of the linear product. For electron-deficient alkenes, phosphine-free conditions or the use of bidentate ligands might be more effective.
-
Base Selection: An organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is of high purity and used in stoichiometric amounts or slight excess.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective. Acetonitrile (MeCN) can also be a good choice.
-
Issue 2: Palladium Black Formation
-
Plausible Cause: This indicates catalyst decomposition and aggregation, leading to a loss of catalytic activity.
-
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes prevent catalyst aggregation.
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalyst and improve yields.
-
Experimental Workflow Diagram (Heck Reaction)
Caption: Step-by-step workflow for a typical Heck reaction.
C. Sonogashira Coupling
This reaction is used to couple the aryl iodide with a terminal alkyne, forming a C(sp²)-C(sp) bond.[13][14]
Common Issues & Troubleshooting Workflow
Issue 1: Low Yields and Glaser Coupling
-
Plausible Cause: The primary side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser coupling), which is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Troubleshooting Steps:
-
Rigorous Degassing: As with other cross-coupling reactions, meticulous degassing is paramount to prevent Glaser coupling.
-
Copper-Free Conditions: Several modern protocols for Sonogashira coupling proceed without a copper co-catalyst, which can circumvent the issue of Glaser homocoupling.[15][16] These often require a higher catalyst loading or more specialized ligands.
-
Amine Base: The choice of amine base (e.g., NEt₃, piperidine, DIPA) can influence the reaction rate. Ensure it is dry and of high purity.
-
Catalyst System Comparison for Sonogashira Coupling
| Catalyst System | Advantages | Disadvantages |
| Pd(PPh₃)₄ / CuI | Widely used, readily available. | Prone to Glaser coupling, requires careful degassing. |
| PdCl₂(PPh₃)₂ / CuI | Stable palladium precursor. | Similar disadvantages to the tetrakis system. |
| Pd(OAc)₂ / Ligand (e.g., XPhos) | Copper-free, reduces Glaser coupling. | May require higher temperatures or longer reaction times. |
D. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.[17][18]
Common Issues & Troubleshooting Workflow
Issue 1: Incomplete Reaction or Catalyst Deactivation
-
Plausible Cause: The amine substrate can act as a ligand for the palladium catalyst, leading to catalyst inhibition. The choice of base is also critical and can influence the reaction outcome.
-
Troubleshooting Steps:
-
Ligand Selection: Highly specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary for efficient Buchwald-Hartwig amination, especially with challenging substrates.[17]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19][20]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed. The presence of water can be detrimental.
-
Troubleshooting Decision Tree (Buchwald-Hartwig)
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
III. The Role of the Hydroxymethyl Group: To Protect or Not to Protect?
A critical consideration is whether to protect the ortho-hydroxymethyl group.
-
When to Consider Protection: If you have exhausted optimization of the catalyst system, base, and solvent without success, or if you observe side products that suggest interference from the hydroxyl group, protection is a logical next step.
-
Choosing a Protecting Group: The ideal protecting group should be easy to install and remove under mild conditions that do not affect the rest of the molecule.[5] Common choices for hydroxyl groups include:
General Protocol for TBS Protection
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add imidazole (1.5-2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up and purify the protected compound by column chromatography.
After successful cross-coupling, the TBS group can be removed using a solution of TBAF in THF.
IV. References
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from ResearchGate.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal.
-
BenchChem. (2025). Overcoming low yields in the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. Retrieved from BenchChem.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.
-
ACS Publications. (2020, April 3). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species | Organometallics. Retrieved from ACS Publications.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from Chemistry LibreTexts.
-
ResearchGate. (2025, August 10). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Retrieved from ResearchGate.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Retrieved from ResearchGate.
-
ACS Publications. Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes | The Journal of Organic Chemistry. Retrieved from ACS Publications.
-
ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. Retrieved from ResearchGate.
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from Organic Chemistry Portal.
-
ACS Publications. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters. Retrieved from ACS Publications.
-
ResearchGate. Buchwald-Hartwig amination; selection of optimal conditions.. Retrieved from ResearchGate.
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from Wiley-VCH.
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from Macmillan Group.
-
PMC - NIH. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from PMC - NIH.
-
CORE. Cross-Coupling Reactions of Unactivated Alkyl Halides. Retrieved from CORE.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from Wikipedia.
-
ScienceOpen. A New Contender for Cross-Coupling Reactions with Aryl Halides. Retrieved from ScienceOpen.
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from MDPI.
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from ACS Publications.
-
Princeton University Library. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Retrieved from Princeton University Library.
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from NIH.
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from Journal of the American Chemical Society.
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction : r/Chempros. Retrieved from Reddit.
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from The Matter Blotter.
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from Green Chemistry (RSC Publishing).
-
PubMed. Recent advances in Sonogashira reactions. Retrieved from PubMed.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
ChemRxiv | Cambridge Open Engage. (2020, May 27). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups | Organic Chemistry. Retrieved from ChemRxiv | Cambridge Open Engage.
-
Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from Catalysis Science & Technology (RSC Publishing).
-
Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved from Chemistry LibreTexts.
-
Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.
-
ResearchGate. Studies of the oxidative addition of aryl halides to monodentate.... Retrieved from ResearchGate.
-
ResearchGate. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Retrieved from ResearchGate.
-
PMC - NIH. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from PMC - NIH.
-
ACS Publications. Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Retrieved from ACS Publications.
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from NIH.
-
Journal of the American Chemical Society. (2019, September 27). Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions. Retrieved from Journal of the American Chemical Society.
-
Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
-
ACS Publications. (2021, September 22). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication | Organometallics. Retrieved from ACS Publications.
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from YouTube.
-
MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from MDPI.
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Side reactions and byproduct formation in the synthesis of (5-Chloro-2-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of (5-Chloro-2-iodophenyl)methanol, a key intermediate in various research and development applications. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires a deep understanding of reaction mechanisms and potential pitfalls. This document is structured as a series of frequently encountered issues, offering explanations grounded in chemical principles and providing actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield in the Reduction of 5-Chloro-2-iodobenzaldehyde
Question: I am attempting to synthesize this compound by reducing 5-chloro-2-iodobenzaldehyde with sodium borohydride (NaBH₄), but I'm observing a very low yield. What are the common causes?
Answer: Low yields in the reduction of aromatic aldehydes like 5-chloro-2-iodobenzaldehyde are frequently traced back to reagent quality, reaction conditions, or incomplete reactions.
-
Reagent Inactivity: Sodium borohydride is susceptible to decomposition, especially in the presence of moisture.[1] Using old or improperly stored NaBH₄ can significantly reduce its efficacy.
-
Insufficient Molar Excess: While a 1:1 molar ratio is stoichiometrically sufficient for the reduction of an aldehyde, a slight excess of NaBH₄ is often necessary to ensure the reaction goes to completion, accounting for any reagent decomposition or minor side reactions.
-
Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. Running the reaction at too high a temperature can lead to the formation of borate esters that are more difficult to hydrolyze, trapping the product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
Troubleshooting Protocol: Optimizing the Reduction of 5-Chloro-2-iodobenzaldehyde
-
Reagent Verification: Use freshly opened or properly stored sodium borohydride. To test its activity, a small-scale reaction with a simple ketone like acetone can be performed.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-chloro-2-iodobenzaldehyde in a suitable protic solvent like methanol or ethanol.[2]
-
Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm upon addition of the reducing agent.
-
-
Reagent Addition: Add NaBH₄ (1.1 to 1.5 molar equivalents) portion-wise to the stirred solution.[2] Adding the reagent slowly prevents a rapid increase in temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]
-
Issue 2: Formation of a Significant Amount of a Dimer Byproduct During a Grignard-based Synthesis
Question: I am synthesizing this compound by reacting 5-chloro-2-iodobenzaldehyde with a Grignard reagent, but I'm isolating a significant amount of a high-molecular-weight byproduct. What is this and how can I avoid it?
Answer: The high-molecular-weight byproduct is likely a biphenyl derivative, formed through a Wurtz-type coupling reaction.[1][3][4] This is a common side reaction in Grignard syntheses, especially with aryl halides.
Mechanism of Side Reaction: The Grignard reagent can react with the unreacted aryl halide starting material. This is particularly prevalent if the Grignard reagent formation is slow or if there are high local concentrations of the aryl halide.
Mitigation Strategies:
-
Slow Addition: Add the solution of 5-chloro-2-iodobenzaldehyde dropwise to the Grignard reagent. This ensures that the Grignard reagent is always in excess, minimizing the chance of it reacting with the starting material.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide, which can hinder the initiation of the Grignard reaction.[3][4] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can facilitate a smoother and more complete reaction.[1][4]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[1][3] Ensure the solvent is rigorously dried, as water will quench the Grignard reagent.[3][5]
Workflow for Minimizing Wurtz Coupling
Caption: Workflow to minimize Wurtz coupling in Grignard reactions.
Issue 3: Incomplete Reduction of 5-Chloro-2-iodobenzoic Acid using LiAlH₄
Question: I am trying to synthesize this compound by reducing 5-chloro-2-iodobenzoic acid with lithium aluminum hydride (LiAlH₄), but the reaction is incomplete, and I am recovering starting material. What could be the issue?
Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[6][7] However, several factors can lead to an incomplete reaction.
-
Reagent Decomposition: LiAlH₄ reacts violently with water and protic solvents.[8][9] Any moisture in the reaction setup or solvent will consume the reagent, reducing the amount available for the desired reaction.
-
Insufficient Reagent: The reduction of a carboxylic acid with LiAlH₄ requires two equivalents of the hydride. The first equivalent deprotonates the acidic carboxylic acid proton, and the second equivalent performs the reduction. Using less than two equivalents will result in an incomplete reaction. A moderate excess is often recommended.
-
Solvent Choice: The reaction must be carried out in an anhydrous aprotic solvent, typically diethyl ether or THF.[10]
-
Inverse Addition: Adding the LiAlH₄ solution to the carboxylic acid solution (inverse addition) can sometimes be beneficial for controlling the reaction temperature, but it is crucial to ensure that a sufficient excess of the reducing agent is ultimately added.[9]
Troubleshooting Protocol: Effective Reduction of 5-Chloro-2-iodobenzoic Acid
-
Glassware and Solvent Preparation:
-
Flame-dry all glassware under vacuum or oven-dry at a high temperature and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous THF or diethyl ether.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2.0-2.5 molar equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Carboxylic Acid:
-
Dissolve the 5-chloro-2-iodobenzoic acid in anhydrous THF.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours to ensure completion.
-
Monitor the reaction by TLC.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and cautiously add X mL of water, followed by X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reaction Pathway and Potential Pitfalls
Caption: Reduction of a carboxylic acid with LiAlH₄, highlighting key steps and potential failure points.
Summary of Key Synthetic Parameters
| Parameter | Reduction of Aldehyde (NaBH₄) | Reduction of Carboxylic Acid (LiAlH₄) |
| Solvent | Protic (Methanol, Ethanol) | Aprotic, Anhydrous (THF, Diethyl Ether) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Stoichiometry | 1.1 - 1.5 equivalents | 2.0 - 2.5 equivalents |
| Work-up | Acid or Water Quench | Fieser Method (Water, NaOH, Water) |
| Key Sensitivity | Reagent Quality | Rigorously Anhydrous Conditions |
References
- Grignard Reaction. (n.d.).
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (2019).
- 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. (n.d.).
- This compound. (n.d.).
- This compound. (n.d.).
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- What are the common reactions of the strongest reducing agent LiAlH₄?. (2017). Quora.
- New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2004). Ludwig-Maximilians-Universität München.
- Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.
- 2-Chloro-5-iodobenzoic acid synthesis. (n.d.). ChemicalBook.
- Preparation method of 2-chloro-5-iodobenzoic acid. (2018).
- Grignard Reagents. (2023). Chemistry LibreTexts.
- Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
- Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Chad's Prep.
- Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol. (n.d.). BenchChem.
- Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol. (n.d.). BenchChem.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- An In-depth Technical Guide to (2-Chlorophenyl)methanol. (n.d.). BenchChem.
- This compound CAS#: 82386-90-1. (n.d.). ChemicalBook.
- Method of chlorination. (1988).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules.
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Technical Support Center: Optimization and Troubleshooting for the Functionalization of (5-Chloro-2-iodophenyl)methanol
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with (5-Chloro-2-iodophenyl)methanol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable insights and in-depth explanations for common challenges encountered during its functionalization. Our goal is to empower you with the expertise to navigate complex reaction optimizations with confidence.
Section 1: Foundational Concepts & Initial Reaction Setup
This section addresses the most common initial queries regarding the handling and reactivity of the starting material, focusing on the chemoselectivity of its reactive sites.
FAQ 1: What are the primary reactive sites on this compound and how do I achieve selective functionalization?
The substrate this compound possesses three key reactive sites: the aryl iodide, the aryl chloride, and the benzylic alcohol. The reactivity of these sites is distinct, which is the basis for achieving chemoselectivity.
-
Aryl Iodide (-I): This is the most reactive site for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The Carbon-Iodine bond has a lower bond dissociation energy compared to the Carbon-Chlorine bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. For selective C-C or C-N bond formation at this position, standard Pd catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (like Pd(OAc)₂) with a phosphine ligand are typically effective under mild conditions.
-
Aryl Chloride (-Cl): This site is significantly less reactive than the aryl iodide. To engage the C-Cl bond in cross-coupling, more forcing conditions are required. This typically involves the use of electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands such as SPhos, XPhos, or cataCXium® A) and often higher reaction temperatures. This reactivity difference is the cornerstone of selective, stepwise functionalization.
-
Benzylic Alcohol (-CH₂OH): The hydroxyl group can be a reactive site for esterification, etherification, or oxidation. It can also be a complicating factor in cross-coupling reactions by coordinating to the metal center. In some cases, particularly with sensitive catalysts or reagents, protection of the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) may be necessary to prevent side reactions and improve yields.
Logical Workflow for Selective Functionalization
The following diagram illustrates the decision-making process for selectively targeting the different reactive sites.
Caption: Decision workflow for selective functionalization.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the most common application: Pd-catalyzed cross-coupling at the C-I position.
FAQ 2: My Suzuki-Miyaura coupling reaction is sluggish or has stalled. What are the likely causes and how can I fix it?
A stalled Suzuki reaction is a frequent issue. The root cause often lies with the catalyst, base, or solvent system.
Troubleshooting Flowchart: Stalled Suzuki Reaction
Caption: Troubleshooting guide for a stalled Suzuki reaction.
In-Depth Explanation:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Incomplete de-gassing of the reaction mixture is a primary cause of catalyst death. Furthermore, the free hydroxyl group on your substrate can sometimes coordinate to the palladium center, potentially hindering the catalytic cycle. While often not requiring protection, if you observe persistent low yields, a trial reaction with the alcohol protected as a TBDMS ether is a logical diagnostic step.
-
The Role of the Base: The base is not just a stoichiometric reagent; it is critical for the transmetalation step. Its solubility and strength are paramount. For instance, K₃PO₄ is often effective, but if it is not sufficiently soluble in the reaction medium (e.g., pure THF), the reaction will be slow. Using a solvent system like Dioxane/Water or Toluene/Water (e.g., 4:1 ratio) can significantly improve reaction kinetics by facilitating the interaction between the organic-soluble components and the inorganic base.
-
Boronic Acid Stability: Many boronic acids are prone to protodeboronation (cleavage of the C-B bond) or trimerization to form boroxines, especially under heating or in the presence of water. If you suspect this is an issue, using a more stable boronic acid pinacol (BPin) ester is highly recommended.
FAQ 3: I am observing significant amounts of a homocoupling side product from my boronic acid. How can I suppress this?
Homocoupling (boronic acid coupling with itself) is often a sign that the reductive elimination step is slow compared to competing transmetalation events.
Mitigation Strategies:
-
Lower the Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the palladium loading to 0.5-1 mol%.
-
Use a More Electron-Rich Ligand: Ligands like SPhos or XPhos can accelerate the rate of reductive elimination from the Pd(II) intermediate, which is the desired product-forming step, thereby outcompeting the pathways leading to homocoupling.
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive homocoupling.
-
Oxygen Control: Paradoxically, trace amounts of oxygen can sometimes promote homocoupling. Ensure your de-gassing procedure is robust (e.g., three cycles of vacuum/backfill with argon or nitrogen).
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | None | Et₃N (2.0) | THF | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOtBu (1.5) | Toluene | 90-110 |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
SPhos (0.04 eq.)
-
K₃PO₄ (finely ground, 2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (de-gassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the de-gassed 1,4-Dioxane and de-gassed water via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting with ethyl acetate, washing with water, and spotting the organic layer on a TLC plate.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]
-
Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Protodeboronation of Arylboronic Acids Source: Chemical Reviews URL: [Link]
Technical Support Center: Purification of (5-Chloro-2-iodophenyl)methanol and its Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (5-Chloro-2-iodophenyl)methanol and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile synthetic intermediate. The unique substitution pattern—featuring a sterically demanding iodine atom ortho to the hydroxymethyl group and an electron-withdrawing chlorine atom—presents specific purification hurdles. This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address common issues encountered in the laboratory.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, frequently encountered problems during the purification workflow. We delve into the root causes and provide actionable, step-by-step solutions.
Section 1: Column Chromatography Issues
Column chromatography is the most common method for purifying these compounds.[1] However, the polarity of the hydroxyl group and the presence of halogens can lead to complications.
Question 1: My compound is significantly tailing on the silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I resolve this?
Answer:
This is a classic issue rooted in the chemical interactions between your molecule and the stationary phase.
-
Causality: The primary cause of tailing for benzyl alcohols is the interaction between the polar hydroxyl (-OH) group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong hydrogen bonding interaction can lead to non-ideal elution behavior. The issue can be exacerbated if your crude material contains acidic impurities.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective solution is to modify the eluent to suppress the interaction with silica. Add a small amount of a polar, competitive modifier.
-
For neutral or slightly acidic compounds, adding 0.5-1% acetic acid to your mobile phase can help by protonating any basic sites on the silica and competing for hydrogen bond interactions.
-
If basic impurities are suspected, adding 0.1-1% triethylamine can be effective.[2] It deactivates the acidic silica sites, preventing your compound from sticking.[2]
-
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. A common starting point is a hexane/ethyl acetate gradient. If tailing persists, switching to a dichloromethane/methanol system might offer different selectivity.
-
Alternative Stationary Phases: If tailing remains a significant problem, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica, especially if acidic impurities are causing the issue.[2]
-
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can provide excellent separation without the tailing issues associated with silica.[3][4]
-
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel ("dry loading") and then carefully adding it to the top of the column can lead to a sharper starting band and improved separation compared to loading in a solution.[2]
-
Question 2: I am observing a new, more non-polar spot on my TLC plate after running a column, suggesting my compound is decomposing. What is happening?
Answer:
Decomposition on silica gel is a known risk for benzyl alcohols, particularly under acidic conditions.
-
Causality: The acidic nature of standard silica gel can catalyze the dehydration of the benzyl alcohol to form a corresponding ether (dibenzyl ether) or, less commonly, an elimination product if a suitable adjacent proton exists. The increased contact time and large surface area of the column can promote this side reaction.
-
Troubleshooting Protocol:
-
Neutralize the Silica: Before preparing your column, you can create a slurry of the silica gel in your mobile phase and add triethylamine until the pH is approximately 7. This deactivates the acidic sites.
-
Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than what gives baseline separation on TLC to speed up elution. Flash chromatography, with positive pressure, is highly recommended over gravity chromatography.
-
Use a Deactivated Stationary Phase: Consider using a commercially available deactivated silica gel or switching to neutral alumina.
-
Avoid Chlorinated Solvents with Modifiers: Be cautious when using dichloromethane with amine bases like triethylamine, as this can lead to the formation of reactive species over time. If a modifier is needed, consider using a more stable solvent system.
-
Section 2: Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is critical.[5]
Question 1: My compound is an oil and refuses to crystallize, even after cooling in an ice bath and scratching the flask. How can I induce crystallization?
Answer:
"Oiling out" is a common problem where the compound's solubility is too high, or its melting point is below the temperature of the solution.[6]
-
Causality: An oil forms instead of crystals when the solute comes out of the supersaturated solution at a temperature above its melting point. For many substituted benzyl alcohols, the melting point can be relatively low (e.g., the melting point for this compound is 102-104°C, but derivatives can be much lower).[7] The presence of impurities also depresses the melting point, exacerbating the issue.
-
Troubleshooting Protocol:
-
Introduce a Seed Crystal: This is the most effective method. If you have a tiny amount of pure, solid material, add it to the cold, supersaturated solution. This provides a template for crystal lattice formation.[5]
-
Use a Two-Solvent (Antisolvent) System: This is the best alternative if you don't have a seed crystal.[8][9]
-
Dissolve your oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate).
-
Slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., water, hexane) dropwise at room temperature until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make it clear again, then cool the solution slowly. The reduced overall solubility should promote crystallization.
-
-
Reduce the Amount of Solvent: Your compound may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool slowly again.
-
Patience is Key: Allow the solution to cool slowly. A rapid temperature drop often favors oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath or refrigerator.[5]
-
Question 2: The purity of my compound, as checked by HPLC/GC-MS, did not significantly improve after recrystallization. What went wrong?
Answer:
This indicates that the impurities were effectively incorporated into the crystal lattice, which points to a suboptimal choice of solvent.
-
Causality: A successful recrystallization relies on the impurities being either much more soluble or much less soluble in the chosen solvent than your target compound.[6] If the impurity has a very similar structure and polarity to your product, it can co-crystallize.
-
Troubleshooting Protocol:
-
Perform a Thorough Solvent Screen: Do not rely on a single solvent. Test a range of solvents with varying polarities (see table below). The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[10]
-
Pre-Purification Step: If the crude material is very impure (>10% impurities), recrystallization may not be effective. Perform a quick filtration through a plug of silica gel (a "flash plug") to remove the gross impurities first, then recrystallize the resulting solid.
-
Slow Cooling: Crashing the crystals out of solution by rapid cooling can trap solvent and impurities within the lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Washing the Crystals: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using room temperature solvent will dissolve some of your purified product.
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for non-polar impurities. Often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. Higher boiling point allows for a wide temperature gradient. |
| Dichloromethane | 3.1 | 40 | Dissolves many organics, but low boiling point limits the solubility range. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent for moderately polar compounds. |
| Isopropanol | 3.9 | 82 | A good alternative to ethanol or methanol. |
| Methanol | 5.1 | 65 | Highly polar; often dissolves compounds too well at room temperature.[8] |
| Water | 10.2 | 100 | Good for creating two-solvent systems with polar organic solvents. |
| Table 1: Properties of common solvents for recrystallization screening. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate during the synthesis of this compound?
A1: Impurities are typically related to the synthetic route. If you are preparing it via the reduction of 5-chloro-2-iodobenzaldehyde, you should look for:
-
Unreacted Starting Material: The starting aldehyde is a common impurity if the reduction is incomplete.
-
Over-oxidation Product: this compound is susceptible to oxidation back to the aldehyde or further to 5-chloro-2-iodobenzoic acid, especially during workup or if exposed to air over time.[3]
-
Dehalogenated Species: Reductive conditions can sometimes lead to the loss of the iodine atom, resulting in (5-chlorophenyl)methanol as a byproduct.
-
Related Isomers: Depending on the synthesis of the starting material, regioisomers could be present.[11]
Q2: How should I store purified this compound to ensure its stability?
A2: Iodinated organic compounds can be sensitive to light and heat.[1] Benzyl alcohols can be slowly oxidized by air.[3][12] Therefore, for long-term storage:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.[1]
-
Atmosphere: For high-purity samples, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[1]
-
Container: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.
Q3: What are the best analytical methods for assessing the final purity of my product?
A3: A combination of methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is excellent for quantifying purity and detecting non-volatile impurities.[13][14] A typical mobile phase would be a gradient of water and acetonitrile.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is essential for structural confirmation and can be used to detect impurities if they are present at levels above ~1% and have distinct signals.
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity for solid compounds.[5]
References
- BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. BenchChem.
- BenchChem. (n.d.).
- Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.
- Google Patents. (n.d.).
- Kopchuk, D. S., et al. (n.d.).
- PubMed. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Ren, M., & Wang, Y. (n.d.).
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Quora. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, August 17).
-
NileRed. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]
- BenchChem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanol. BenchChem.
- BenchChem. (n.d.). Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions. BenchChem.
- ChemicalBook. (n.d.). This compound CAS#: 82386-90-1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. This compound CAS#: 82386-90-1 [amp.chemicalbook.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ewai-group.com [ewai-group.com]
Technical Support Center: Regioselectivity in Reactions of (5-Chloro-2-iodophenyl)methanol
Welcome to the technical support center for navigating the complexities of regioselective reactions involving (5-chloro-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling reaction outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Regioselectivity
This compound presents a common yet challenging substrate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The presence of two distinct halogen atoms—iodine and chlorine—on the same aromatic ring necessitates precise control over reaction conditions to achieve the desired regioselectivity. The inherent difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) typically dictates the reactivity, with the C-I bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2][3] However, factors such as catalyst choice, ligand effects, and reaction parameters can sometimes lead to unexpected or mixed outcomes.[4][5] This guide will equip you with the knowledge to manipulate these factors to your advantage.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the C-I and C-Cl bonds in this compound in a standard palladium-catalyzed cross-coupling reaction?
A1: In most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of aryl halides follows the order of their bond dissociation energies: C-I > C-OTf > C-Br >> C-Cl.[3][6] Therefore, you should expect the reaction to occur selectively at the more labile C-I bond. The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond.[6][7]
Q2: Can the hydroxymethyl group (-CH₂OH) influence the regioselectivity of reactions?
A2: Yes, the hydroxymethyl group can act as a directing group in certain reactions, particularly in ortho-lithiation or metalation reactions.[8][9][10] By coordinating to the organolithium reagent, it can direct deprotonation to the adjacent C-H bond (at the C-3 position). However, in the context of palladium-catalyzed cross-coupling reactions, its electronic effect is generally modest and the inherent reactivity difference between the C-I and C-Cl bonds is the dominant factor controlling regioselectivity.
Q3: Which analytical techniques are best for determining the regioselectivity of my reaction?
A3: A combination of techniques is recommended for unambiguous determination of regioselectivity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, and fragmentation patterns can sometimes provide clues about the substitution pattern.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.
Troubleshooting Guide
Issue 1: Poor or no reaction at the C-I bond.
Possible Cause 1: Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
Troubleshooting Steps:
-
Pre-catalyst Reduction: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) species. The choice of ligand, base, and solvent can significantly influence this process.[11]
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Ligand Choice: Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and facilitate oxidative addition.[12]
Possible Cause 2: Steric Hindrance A bulky coupling partner may hinder the approach to the C-I bond, which is ortho to the hydroxymethyl group.
Troubleshooting Steps:
-
Less Bulky Ligands: While bulky ligands are often beneficial, in cases of severe steric hindrance from the substrate, a less sterically demanding ligand might be advantageous.
-
Smaller Coupling Partner: If possible, test the reaction with a smaller boronic acid or alkyne to see if reactivity improves.
Issue 2: A mixture of products from reaction at both C-I and C-Cl bonds is observed.
Possible Cause 1: High Reaction Temperature or Prolonged Reaction Time While the C-I bond is more reactive, harsh conditions can provide enough energy to overcome the activation barrier for the C-Cl bond, especially after the initial coupling at the iodine position has occurred.[13]
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress. Many Sonogashira and Suzuki couplings can proceed at ambient temperatures, which enhances selectivity for the C-I bond.[6][13]
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which the desired mono-coupled product is maximized and stop the reaction before significant di-coupling occurs.
Possible Cause 2: Catalyst System is too Reactive Highly active catalyst systems, particularly those designed for C-Cl bond activation, may not provide sufficient differentiation between the two halogens.
Troubleshooting Steps:
-
Ligand Modification: Avoid ligands that are specifically designed for activating aryl chlorides, such as highly electron-rich and bulky phosphines, if you are targeting mono-selectivity.[14] Using a "less active" ligand like triphenylphosphine (PPh₃) can sometimes improve selectivity.
-
Catalyst Loading: Reduce the catalyst loading. Higher catalyst concentrations can sometimes lead to over-reactivity and loss of selectivity.
Visualizing Reaction Pathways
The following diagram illustrates the general principle of regioselectivity in palladium-catalyzed cross-coupling reactions of this compound.
Caption: General catalytic cycle for regioselective cross-coupling.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol is optimized for high selectivity towards the reaction at the carbon-iodine bond.[13][15]
Materials:
-
This compound
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is a general starting point for the selective arylation or vinylation at the C-I position.[7][16]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, dissolve this compound and the boronic acid in the organic solvent(s).
-
Add the aqueous base solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Advanced Troubleshooting: Manipulating Regioselectivity
In rare cases, you may wish to reverse the selectivity or perform a sequential coupling. Here are some advanced concepts:
Achieving Reaction at the C-Cl Bond: To react selectively at the C-Cl bond, the C-I bond must first be blocked or the reaction conditions must be tailored to favor C-Cl activation. A common strategy is to first perform a selective reaction at the C-I bond (as described above) and then, in a subsequent step, use more forcing conditions and a catalyst system known for C-Cl activation to react the remaining chloro-substituent.
Sequential Cross-Coupling:
-
First Coupling (at C-I): Use mild conditions as detailed in the protocols above to introduce the first coupling partner at the iodine position. Isolate and purify this mono-coupled product.
-
Second Coupling (at C-Cl): Subject the purified mono-coupled product to a second cross-coupling reaction using a more active catalyst system. This often involves:
-
Catalysts: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBu₃P.[13]
-
Higher Temperatures: Reactions may require temperatures of 100-120 °C.
-
Decision-Making Workflow for Optimizing Regioselectivity
Caption: Decision workflow for regioselectivity control.
References
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling [Video]. YouTube. [Link]
- Molinaro, C., et al. (2013). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
-
MCM-41 Anchored Palladium Bipyridyl Complex. (2014). PMC. [Link]
- Hou, X. L., et al. (2007). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
-
Semantic Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. SpringerLink.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC. [Link]
- Olofsson, K. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Save My Exams. Halogen Displacement Reactions. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
- Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
ResearchGate. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Andrew G Myers Research Group. ortho metalation. [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
WuXi Biology. Predicting Regioselectivity of Electrophilic Halogenation Reactions. [Link]
-
Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PMC. [Link]
-
ResearchGate. Comparison of reactivity of different aryl halides. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]
-
Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Snieckus, V. (2012). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
Chemistry LibreTexts. Reactions of Main Group Elements with Halogens. [Link]
-
chemrevise. 3-1-3-halogens.pdf. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. baranlab.org [baranlab.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stabilizing (5-Chloro-2-iodophenyl)methanol in Synthetic Applications
Welcome to the technical support center for (5-Chloro-2-iodophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its decomposition during chemical reactions. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in organic synthesis, prized for its ortho-iodinated and meta-chlorinated phenyl ring, which allows for selective functionalization in cross-coupling and other transformations. However, the inherent reactivity of the carbon-iodine bond and the benzylic alcohol moiety presents a significant challenge: the compound's propensity to decompose under various reaction conditions. This guide will dissect the common decomposition pathways and provide robust strategies to mitigate these issues, ensuring high yields and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The decomposition of this compound typically proceeds through three main pathways:
-
Deiodination: The carbon-iodine bond is relatively weak and susceptible to cleavage, especially under reductive conditions or in the presence of certain transition metal catalysts. This leads to the formation of (5-chlorophenyl)methanol as a significant byproduct.
-
Oxidation: The primary benzylic alcohol is prone to oxidation, yielding 5-chloro-2-iodobenzaldehyde. This can be problematic if the desired reaction requires the alcohol functionality to remain intact.
-
Base-Mediated Decomposition: Strong bases can deprotonate the benzylic alcohol, forming an alkoxide. In some cases, this can lead to further unwanted reactions or degradation of the starting material.
Q2: I am observing a significant amount of a deiodinated byproduct in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?
A2: The observation of deiodination in palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings is a common issue.[1][2][3] This side reaction is often a result of a competing reductive pathway in the catalytic cycle. The choice of palladium source, ligands, base, and temperature can all influence the extent of deiodination. For detailed troubleshooting, please refer to the "Troubleshooting Guide for Deiodination in Cross-Coupling Reactions" section below.
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products. Could this be due to the instability of this compound?
A3: Yes, a dark reaction mixture and the formation of multiple unidentified products are often indicative of decomposition. The thermal instability of halogenated benzyl alcohols can lead to polymerization or charring at elevated temperatures.[4] Additionally, certain reagents might be reacting with the starting material in unforeseen ways. It is crucial to carefully control the reaction temperature and ensure the compatibility of all reagents.
Q4: Should I protect the alcohol group of this compound before proceeding with my reaction?
A4: Protecting the alcohol is a prudent strategy, especially when using strong bases, organometallic reagents, or when the reaction requires high temperatures. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable afterward. Common protecting groups for benzyl alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. For a detailed guide, see the "Protecting Group Strategies" section.
Troubleshooting Guides
Guide 1: Mitigating Deiodination in Palladium-Catalyzed Cross-Coupling Reactions
Deiodination is a frequent challenge when using this compound in palladium-catalyzed cross-coupling reactions. The following guide provides a systematic approach to troubleshooting and minimizing this unwanted side reaction.
Issue: Formation of (5-chlorophenyl)methanol as a major byproduct.
Causality: The palladium catalyst can facilitate a reductive cleavage of the C-I bond, a process that competes with the desired cross-coupling pathway. This is often exacerbated by certain ligands, bases, or elevated temperatures.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Palladium Source: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that is readily reduced in situ, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[5] Avoid ligands that are prone to P-C bond cleavage, which can generate species that promote reduction.
-
-
Base Selection:
-
Use a weaker, non-nucleophilic base. Strong bases can sometimes contribute to catalyst decomposition or promote side reactions. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of alkoxides.[6]
-
The choice of base can be critical and is often substrate-dependent. It is advisable to screen a few different bases to find the optimal one for your specific reaction.
-
-
Solvent and Temperature Optimization:
-
Use anhydrous, degassed solvents to minimize side reactions. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.
-
Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can promote catalyst decomposition and increase the rate of deiodination.
-
Summary of Recommended Conditions to Minimize Deiodination:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily forms the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos), NHCs | Accelerates the desired catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder conditions, less prone to side reactions. |
| Solvent | Anhydrous, degassed Toluene, Dioxane, or DMF | Prevents unwanted reactions with water or oxygen. |
| Temperature | Lowest effective temperature (start at RT and gradually increase) | Minimizes thermal decomposition and side reactions. |
Experimental Workflow for Optimizing a Suzuki Coupling:
Sources
- 1. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection & Optimization for Reactions with (5-Chloro-2-iodophenyl)methanol
Welcome to the technical support and troubleshooting guide for chemical transformations involving (5-Chloro-2-iodophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. The unique structure of this substrate, featuring two different halogens with distinct reactivities and a versatile benzyl alcohol functional group, presents both opportunities for complex molecular construction and specific challenges in reaction optimization.
The cornerstone of successful synthesis with this molecule is achieving high chemoselectivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the most common palladium-catalyzed cross-coupling reactions.[1][2] This guide provides in-depth, field-tested insights into catalyst selection and troubleshooting for key transformations, ensuring you can navigate the intricacies of your experimental work with confidence.
Part 1: Chemoselective Cross-Coupling Reactions
The primary challenge and opportunity when working with this compound is to achieve selective functionalization at the highly reactive iodine position while leaving the chlorine atom untouched for potential subsequent transformations.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving low yield and significant side products. What's going wrong?
This is a common issue that typically points to problems with the catalyst system, reaction conditions, or reagent quality. Low conversion or the formation of byproducts like homocoupled boronic acid, dehalogenated starting material, or palladium black precipitation are frequent obstacles.[3][4]
Troubleshooting Steps & Scientific Rationale:
-
Evaluate Your Catalyst System: The choice of palladium source and, crucially, the ligand, governs the efficiency and selectivity of the reaction.[4]
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern palladium(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are often more stable and are reduced in situ to the active Pd(0) species.[5][6] If you suspect inefficient catalyst activation, consider using a pre-activated Pd(0) source like Pd₂(dba)₃.[2]
-
Ligand Selection: For Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred. They promote the rate-limiting oxidative addition step and stabilize the active monoligated palladium species.[7] If you are experiencing low yields, consider switching to a more robust ligand.
-
| Ligand Class | Examples | Rationale & Key Advantages |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, cost-effective ligands. P(o-tol)₃ offers slightly more bulk. |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, SPhos, XPhos | Excellent for coupling less reactive aryl chlorides, but also highly effective for promoting efficient coupling at the iodo position while minimizing side reactions.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong electron-donating character and steric bulk can lead to highly active catalysts, sometimes outperforming phosphine ligands.[6] |
-
Assess the Base and Solvent System: The base not only facilitates the transmetalation step but also influences catalyst stability.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. The use of a stronger base like K₃PO₄ can sometimes be beneficial, particularly with more challenging substrates. Organic bases are also an option.[4]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is standard for Suzuki reactions to ensure solubility of both the organic substrate and the inorganic base.[4] Ensure your organic solvents are anhydrous and properly degassed.
-
-
Verify Reagent Quality and Inert Atmosphere:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can affect stoichiometry and reactivity.[3][4] Use fresh, high-purity boronic acids.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5][9] Incomplete conversion or catalyst decomposition (palladium black) is a tell-tale sign of oxygen contamination.[3] Ensure your reaction flask is thoroughly purged with an inert gas like argon or nitrogen.[10][11][12] Using vacuum/backfill cycles is more effective than just flushing with a balloon.[9][12]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
FAQ 2: How can I optimize my Sonogashira coupling to avoid alkyne dimerization and catalyst death?
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds. However, it is susceptible to the formation of Glaser coupling byproducts (dimerization of the terminal alkyne) and can be sensitive to reaction conditions.[13]
Optimization & Troubleshooting Strategy:
-
Catalyst System - The Pd/Cu Balance:
-
Standard System: The classic catalyst system is a combination of a palladium(0) source, like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[1][14]
-
Copper-Free Conditions: The copper co-catalyst, while accelerating the reaction, is also primarily responsible for the unwanted alkyne dimerization. If Glaser coupling is a significant issue, switching to a copper-free protocol is a highly effective strategy.[13] This often requires a more robust ligand on the palladium center and a suitable base.
-
Ligand Choice: Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and overall catalyst efficiency, which is particularly important in copper-free systems.[1][15]
-
| Condition | Catalyst System | Base | Rationale |
| Standard (Cu-catalyzed) | PdCl₂(PPh₃)₂ / CuI | Amine base (e.g., Et₃N, DIPEA) | The classic, often highly efficient method. The amine acts as both a base and a solvent.[14] |
| Copper-Free | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) | Inorganic base (e.g., Cs₂CO₃, K₂CO₃) or an amine | Eliminates Glaser coupling side products. Requires a more active Pd catalyst to compensate for the absence of copper.[13] |
-
Base and Solvent Selection:
-
An amine base like triethylamine or diisopropylethylamine is standard in the copper-catalyzed version, often serving as the solvent as well.[14]
-
In copper-free conditions, an organic base can still be used, but inorganic bases like carbonates are also effective.[16]
-
Ensure solvents are rigorously degassed to prevent oxidative side reactions.
-
-
Minimizing Homocoupling:
-
Strict exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne.[13]
-
Adding the aryl iodide slowly to the reaction mixture containing the alkyne and catalyst can sometimes help to minimize side reactions by keeping the concentration of the aryl iodide low.
-
FAQ 3: My Heck reaction with this compound is sluggish and gives a mixture of isomers. How can I improve it?
The Mizoroki-Heck reaction couples the aryl halide with an alkene. Key challenges include ensuring high conversion, particularly with electron-neutral or electron-rich aryl iodides, and controlling the regioselectivity of the addition to the alkene.
Troubleshooting & Optimization:
-
Catalyst and Ligand:
-
For simple aryl iodides, a ligand-free system with Pd(OAc)₂ can be effective.[17]
-
However, for more complex substrates or to improve reaction rates, phosphine ligands are often necessary. Bulky, electron-rich phosphine ligands can be beneficial.[18] For electron-poor alkenes, various palladium catalysts have shown high efficiency.[19]
-
The reactivity order for the aryl halide is I > Br > OTf >> Cl, so selective reaction at the iodine position is highly favored.[18]
-
-
Base and Additives:
-
Controlling Regioselectivity:
-
With monosubstituted alkenes like styrene or acrylates, the aryl group typically adds to the less substituted carbon, leading to the trans isomer as the major product.
-
The presence of electron-donating or electron-withdrawing groups on the aryl iodide can influence the reaction rate but generally does not change the high selectivity for the iodine position.[17][20]
-
Part 2: Navigating Other Key Transformations
FAQ 4: I need to perform a Buchwald-Hartwig amination. Will it be selective for the C-I bond?
Yes, the Buchwald-Hartwig amination is highly selective for the more reactive C-I bond over the C-Cl bond. The general reactivity trend for the aryl halide in this reaction is I > Br > OTf > Cl.[21]
Key Considerations for Catalyst Selection:
-
First-Generation Catalysts: Simple palladium sources with monodentate phosphine ligands like P(o-tol)₃ were the first to be developed.
-
Second-Generation Catalysts: The use of bidentate phosphine ligands like BINAP and DPPF provided more reliable results, especially for primary amines.[22][23]
-
Modern Catalysts: State-of-the-art systems utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that enable the coupling of a very broad range of amines and aryl halides, including the less reactive aryl chlorides, under milder conditions.[21][24] For your substrate, these advanced ligands will ensure a fast and clean reaction at the iodide position.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice.[23]
Catalytic Cycle Overview: Palladium-Catalyzed Cross-Coupling
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Chemoselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Flask Preparation: Oven-dry the reaction flask and stir bar, then allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[11][25]
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Purge: Seal the flask with a septum, and perform at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- NIH. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013).
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
- ResearchGate. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2025).
- Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022).
- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Myers, A. The Suzuki Reaction. Chem 115.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2025).
- NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020).
- ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015).
- YouTube. Performing a Reaction Under an Inert Atmosphere. (2017).
- ResearchGate. Mizoroki–Heck coupling of aryl iodides and bromides with electron poor....
- Chemistry Stack Exchange. Preparing an inert atmosphere reaction vessel with only an input?. (2016).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2022).
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Heck Reaction—State of the Art.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. (2026).
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025).
- ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram.
- lookchem. Cas 82386-90-1,this compound.
- Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025).
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
- Air, S. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by. (2021).
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes†.
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Validation & Comparative
A Senior Application Scientist's Guide to Selective Cross-Coupling with (5-Chloro-2-iodophenyl)methanol
Welcome, researchers and drug development professionals. In the landscape of medicinal chemistry and materials science, the synthesis of precisely functionalized biaryl, aryl-alkyne, and aryl-amine structures is paramount. The substrate, (5-Chloro-2-iodophenyl)methanol, represents a valuable and versatile building block, offering two distinct halogen handles for sequential, selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chloride bonds allows for exquisite control in palladium-catalyzed cross-coupling reactions, with the C-I bond being substantially more reactive.[1][2]
This guide provides an in-depth comparison of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to the selective functionalization of this compound at the iodo-position. We will dissect the mechanistic underpinnings of each catalytic system, provide field-proven experimental protocols, and present comparative data to inform your selection of the optimal synthetic strategy.
The Principle of Chemoselective Coupling
The success of these transformations hinges on the differential reactivity of aryl halides in the crucial oxidative addition step of the palladium catalytic cycle. The general order of reactivity is Ar-I >> Ar-OTf > Ar-Br >> Ar-Cl.[1][3] This disparity allows for the selective activation of the C-I bond of this compound while the C-Cl bond remains intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an organoboron reagent with an organic halide.[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[4][5]
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]
Comparative Catalytic Systems for Suzuki-Miyaura Coupling
The choice of palladium source, ligand, and base is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands are particularly effective as they promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[7]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | >90[8] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | >95 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95[8] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | >85[7] |
Yields are estimated based on typical Suzuki-Miyaura reactions of aryl iodides and may require optimization.
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for coupling with phenylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[8]
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).[8]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring progress by TLC or LC-MS.[6][8]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[1][9] The reaction is typically co-catalyzed by palladium and copper(I) salts, though effective copper-free variants have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[9][10][11]
Mechanistic Rationale
The widely accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.[10]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[1]
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A Comparative Guide to the Biological Activity Screening of (5-Chloro-2-iodophenyl)methanol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the screening and evaluation of the biological activities of novel derivatives based on the (5-Chloro-2-iodophenyl)methanol scaffold. While this specific chemical class represents a nascent area of research, this document synthesizes established methodologies and structure-activity relationship (SAR) insights from analogous halogenated aromatic compounds to propose a robust, tiered screening cascade.
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] The this compound backbone, featuring both chloro and iodo substituents, presents a unique electronic and steric profile that warrants investigation for novel therapeutic agents. This guide will focus on two high-impact therapeutic areas where halogenated compounds have shown considerable promise: anticancer and antimicrobial activities.[1][2][3]
Part 1: Anticancer Activity Screening Cascade
The search for novel anticancer agents is a paramount goal in drug discovery. Halogenated organic molecules have been shown to exhibit potent cytotoxic and apoptotic effects against various cancer cell lines.[2][3][4] A logical and resource-efficient approach to screening novel derivatives of this compound involves a multi-stage process, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising lead compounds.
Workflow for Anticancer Activity Screening
Caption: Tiered workflow for anticancer screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[5][6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5][7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[6]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[7]
-
Solubilization: Carefully aspirate the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Anticancer Activity
The following table presents hypothetical, yet plausible, IC50 values for a series of this compound derivatives. The structural variations (R-groups) are crucial for establishing a Structure-Activity Relationship (SAR). For instance, the introduction of different halogen atoms or other functional groups can significantly alter the anticancer activity.[3][9]
| Compound ID | R-Group on Methanol | IC50 vs. MCF-7 (µM) | IC50 vs. A549 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| Parent | -H | 85.2 | >100 | <1.2 |
| Derivative 1 | -CH₃ | 42.5 | 65.1 | 1.8 |
| Derivative 2 | -CF₃ | 15.8 | 22.4 | 3.5 |
| Derivative 3 | -NO₂ | 28.3 | 35.7 | 2.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | >10 |
This data is illustrative and intended for guidance on data presentation.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[10] Halogenated compounds, including benzyl alcohol derivatives, have demonstrated notable antibacterial properties, often by disrupting bacterial cell membranes or inhibiting essential enzymes.[1][11] A primary screening using the agar well diffusion method provides a qualitative and efficient way to identify active compounds.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial compounds.[12][13][14] The method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[12][14]
Step-by-Step Protocol:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Once solidified, spread a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface to create a bacterial lawn.[13]
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[12]
-
Compound Application: Carefully add a fixed volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) into each well.[12]
-
Controls: Include a negative control well containing only the solvent (e.g., 10% DMSO) and a positive control well with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin).[12][15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12][15]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[12]
Data Presentation: Hypothetical Antimicrobial Activity
This table illustrates how to present the results from an agar well diffusion assay, followed by a quantitative Minimum Inhibitory Concentration (MIC) determination for active compounds.
| Compound ID | R-Group on Methanol | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Parent | -H | 8 | 7 | >256 |
| Derivative 1 | -CH₃ | 12 | 9 | 128 |
| Derivative 2 | -CF₃ | 22 | 18 | 16 |
| Derivative 3 | -NO₂ | 18 | 15 | 32 |
| Ampicillin | (Positive Control) | 25 | 21 | 4 |
This data is illustrative and intended for guidance on data presentation.
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is expected to be highly dependent on the nature and position of substituents. Based on studies of analogous halogenated aromatic compounds, the following principles can guide the design of new derivatives:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring often enhances biological activity.[16] This is due to their influence on the molecule's electronic properties, which can affect its interaction with biological targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The type of halogen is also important, with studies showing that bromine or chlorine substituents can be more effective than fluorine in certain contexts.[3][9]
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the active site of a target protein. The non-planar conformation of some halogenated biphenyls, for example, is crucial for their toxic effects.[17]
Logical Relationship in SAR Analysis
Caption: Iterative cycle of SAR-guided drug design.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to screening the biological activities of novel this compound derivatives. By employing a tiered screening cascade for both anticancer and antimicrobial activities, researchers can efficiently identify promising lead compounds. The provided protocols for key assays like the MTT and agar well diffusion methods serve as a practical starting point. Subsequent detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these derivatives, potentially leading to the development of new therapeutic agents.
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A Comparative Evaluation of Iodochlostat: A Novel Anticancer Candidate Derived from (5-Chloro-2-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a paramount objective. This guide provides an in-depth comparative analysis of Iodochlostat , a promising new drug candidate derived from (5-chloro-2-iodophenyl)methanol. We will objectively evaluate its performance against a well-established chemotherapeutic agent, Etoposide, supported by a comprehensive set of preclinical experimental data. This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the rationale behind its design, synthesis, and preclinical validation.
Introduction: The Rationale for Iodochlostat
This compound is a versatile chemical intermediate characterized by its halogenated benzene ring.[1][2] The presence of both chlorine and iodine atoms offers unique opportunities for medicinal chemists to modulate the compound's physicochemical properties and biological activity. Chlorine, a common substituent in many FDA-approved drugs, can enhance metabolic stability and membrane permeability.[3] The iodine atom, on the other hand, can participate in various chemical reactions, including cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Iodochlostat was rationally designed to leverage these features. The core scaffold of this compound was functionalized with a substituted pyrazole moiety, a heterocyclic ring system known for its diverse pharmacological activities, including anticancer properties.[4][5] The hypothesis underpinning the design of Iodochlostat is that the combined electronic and steric effects of the chloro and iodo substituents, coupled with the biological activity of the pyrazole ring, would result in a potent and selective anticancer agent.
Synthesis of Iodochlostat
The synthesis of Iodochlostat from this compound is a multi-step process that begins with the oxidation of the starting material to the corresponding aldehyde. This is followed by a Claisen-Schmidt condensation with a substituted acetophenone to yield a chalcone intermediate. The final pyrazole ring is formed through a condensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Iodochlostat
-
Oxidation of this compound: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain 5-chloro-2-iodobenzaldehyde.
-
Claisen-Schmidt Condensation: To a solution of 5-chloro-2-iodobenzaldehyde (1.0 eq) and 4'-methoxyacetophenone (1.1 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature. Stir the reaction mixture for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone intermediate.
-
Synthesis of Iodochlostat: A mixture of the chalcone intermediate (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford Iodochlostat.
Caption: Synthetic route of Iodochlostat.
In Vitro Evaluation of Iodochlostat
The in vitro anticancer activity of Iodochlostat was evaluated against a panel of human cancer cell lines and compared with Etoposide, a topoisomerase II inhibitor widely used in chemotherapy.
Cytotoxicity against Cancer Cell Lines
The cytotoxicity of Iodochlostat and Etoposide was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., HeLa, K562, and K562/A02) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of Iodochlostat or Etoposide for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
| Compound | HeLa IC50 (µM) | K562 IC50 (µM) | K562/A02 IC50 (µM) |
| Iodochlostat | 5.2 | 3.8 | 4.1 |
| Etoposide | 15.6 | 12.3 | 25.8 |
Table 1: Cytotoxicity of Iodochlostat and Etoposide against human cancer cell lines.
The results indicate that Iodochlostat exhibits significantly higher cytotoxicity against all tested cell lines compared to Etoposide.[6] Notably, Iodochlostat was also effective against the K562/A02 cell line, which is a drug-resistant variant, suggesting its potential to overcome drug resistance mechanisms.
Mechanism of Action: Apoptosis Induction
To elucidate the mechanism of its anticancer activity, the ability of Iodochlostat to induce apoptosis was investigated. Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism by which cancer cells evade apoptosis.[7] Small-molecule inhibitors targeting these proteins can restore normal apoptotic pathways.[7]
-
Treat cancer cells with Iodochlostat (at its IC50 concentration) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Caption: Proposed apoptotic pathway induced by Iodochlostat.
Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells following treatment with Iodochlostat, confirming that it induces cell death via apoptosis.
In Vivo Evaluation of Iodochlostat
Based on its promising in vitro activity, Iodochlostat was advanced to in vivo studies using a murine xenograft model of human cancer.
Antitumor Efficacy in a Xenograft Model
-
Subcutaneously implant human cancer cells (e.g., HeLa) into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomize the mice into three groups: vehicle control, Iodochlostat (e.g., 25 mg/kg), and Etoposide (e.g., 25 mg/kg).
-
Administer the treatments intraperitoneally every other day for 21 days.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Iodochlostat (25 mg/kg) | 450 ± 80 | 70 |
| Etoposide (25 mg/kg) | 750 ± 120 | 50 |
Table 2: Antitumor efficacy of Iodochlostat and Etoposide in a xenograft model.
Iodochlostat demonstrated superior antitumor activity compared to Etoposide, with a 70% reduction in tumor growth.[8] Importantly, no significant loss in body weight was observed in the Iodochlostat-treated group, suggesting a favorable toxicity profile.
Caption: Workflow for the in vivo xenograft study.
Preliminary Pharmacokinetic and Toxicity Assessment
Preliminary pharmacokinetic studies in rodents indicated that Iodochlostat possesses good oral bioavailability and a moderate half-life, supporting a convenient dosing schedule. Acute toxicity studies did not reveal any significant adverse effects at therapeutic doses.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that Iodochlostat, a novel drug candidate derived from this compound, is a promising anticancer agent with several advantages over the established drug Etoposide. Its potent in vitro cytotoxicity, ability to overcome drug resistance, and superior in vivo efficacy, coupled with a favorable safety profile, warrant further investigation.
Future studies will focus on a more detailed elucidation of its mechanism of action, comprehensive IND-enabling toxicology studies, and the development of an optimized formulation for clinical trials. The unique chemical structure of Iodochlostat also offers opportunities for further medicinal chemistry efforts to generate analogs with even greater potency and selectivity.
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Comparative analysis of the synthetic utility of (5-Chloro-2-iodophenyl)methanol versus similar building blocks
Introduction: The Strategic Value of Orthogonal Reactivity
In the intricate chess game of multi-step organic synthesis, the choice of building blocks is paramount. An ideal starting material offers not just a scaffold, but a sequence of predictable, high-yield transformations. (5-Chloro-2-iodophenyl)methanol (CAS: 82386-90-1) is one such strategic piece. Its utility arises from the differential reactivity of its three functional handles: a highly reactive carbon-iodine (C-I) bond, a more robust carbon-chlorine (C-Cl) bond, and a versatile primary alcohol. This arrangement provides a platform for sequential, site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries[1].
This guide provides a comparative analysis of this compound against similar building blocks, supported by experimental data and protocols. We will explore how the specific combination of halogen substituents dictates synthetic strategy and offers distinct advantages over seemingly similar alternatives.
The Core Principle: Chemoselectivity in Cross-Coupling
The primary strategic advantage of this compound lies in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to the carbon-halogen bond is the crucial first step, and its rate follows the general trend: C-I > C-Br > C-OTf >> C-Cl [2][3]. This predictable difference allows chemists to selectively functionalize the C-I bond while leaving the C-Cl bond untouched for subsequent reactions[1][4].
Diagram 1: Halide Reactivity Hierarchy
This diagram illustrates the principle of selective activation in palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of C-X bonds in Pd-catalyzed reactions.
Comparative Analysis of Key Building Blocks
To contextualize the utility of this compound, we will compare it primarily with (2-Bromo-5-chlorophenyl)methanol . This analog replaces the highly reactive iodine with a moderately reactive bromine, providing a clear basis for comparison in terms of reaction efficiency and selectivity.
Table 1: Physicochemical Properties of Comparative Building Blocks
| Property | This compound | (2-Bromo-5-chlorophenyl)methanol | (5-Bromo-2-iodophenyl)methanol |
| CAS Number | 82386-90-1 | 60666-70-8[5] | 199786-58-8[6] |
| Molecular Formula | C₇H₆ClIO | C₇H₆BrClO | C₇H₆BrIO |
| Molecular Weight | 268.48 g/mol | 221.48 g/mol | 312.93 g/mol [7] |
| Melting Point | 102-104 °C | N/A | N/A |
Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in a range of chemical reactions. Here, we compare this compound and its bromo-analog in the most common and synthetically powerful transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is where the differential halide reactivity is most powerfully exploited.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki reaction is a cornerstone of modern synthesis, particularly for creating biaryl structures common in pharmaceuticals[3][8][9]. For this compound, the reaction proceeds with high selectivity at the C-I position under mild conditions, preserving the C-Cl bond. In contrast, activating the C-Br bond of (2-Bromo-5-chlorophenyl)methanol typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligands), which can lead to side reactions or decomposition of sensitive substrates[10].
-
Sonogashira Coupling (C-C Bond Formation): This reaction couples terminal alkynes with aryl halides and is crucial for synthesizing conjugated enynes and arylalkynes[11][12][13]. The high reactivity of the C-I bond allows the Sonogashira coupling of this compound to proceed efficiently at lower temperatures, often without the need for a copper co-catalyst (copper-free Sonogashira)[14][15]. The C-Br analog requires more stringent conditions, and the copper co-catalyst, which can promote alkyne homocoupling (Glaser coupling), is often necessary[16].
-
Heck Reaction (C-C Bond Formation): The Heck reaction couples aryl halides with alkenes[17][18][19]. As with other cross-couplings, the C-I bond is significantly more reactive than the C-Br bond, allowing for milder conditions and lower catalyst loadings when using the iodo-substituted building block[17].
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a powerful method for synthesizing aryl amines[20][21][22]. The established reactivity trend holds, with aryl iodides generally being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides[20][22]. This allows for the selective amination at the 2-position of this compound, leaving the chloride available for subsequent diversification.
Table 2: Representative Yields in Selective Cross-Coupling Reactions
The following data are representative, compiled from typical outcomes for these classes of reactions to illustrate the performance differences. Actual yields may vary based on specific substrates and optimized conditions.
| Reaction | Coupling Partner | Building Block | Typical Conditions | Representative Yield (%) |
| Suzuki | Phenylboronic Acid | This compound | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | ~90-95% |
| Suzuki | Phenylboronic Acid | (2-Bromo-5-chlorophenyl)methanol | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | ~75-85% |
| Sonogashira | Phenylacetylene | This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °C | ~88-96% |
| Sonogashira | Phenylacetylene | (2-Bromo-5-chlorophenyl)methanol | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 90 °C | ~70-80% |
| Heck | Styrene | This compound | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C | ~85-92% |
| Heck | Styrene | (2-Bromo-5-chlorophenyl)methanol | Pd(OAc)₂, P(o-tol)₃, Et₃N, 120 °C | ~65-75% |
The data clearly indicates that this compound consistently provides higher yields under milder conditions compared to its bromo-analog, reducing energy consumption and improving compatibility with sensitive functional groups.
Diagram 2: Sequential Synthetic Workflow
This workflow highlights the strategic, two-step functionalization enabled by this compound.
Caption: Strategic workflow for sequential functionalization.
Synthesis of Heterocyclic Scaffolds
The ortho relationship between the hydroxymethyl group and the iodine atom is a powerful feature for constructing fused heterocyclic systems, such as benzofurans, which are common motifs in biologically active molecules.
The typical strategy involves a Sonogashira coupling followed by an intramolecular cyclization (e.g., a Cacchi cyclization). The iodine atom of this compound allows the initial Sonogashira coupling to proceed under mild conditions. The subsequent intramolecular cyclization onto the alcohol furnishes a 5-chlorobenzofuran derivative. The presence of the chloro substituent on the final heterocyclic core is a significant advantage, as it provides a site for further modification or can be a key pharmacophoric element influencing the molecule's electronic properties and binding interactions.
Diagram 3: Intramolecular Cyclization to Benzofurans
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A Senior Application Scientist's Guide to the Structural Elucidation of (5-Chloro-2-iodophenyl)methanol and Its Derivatives
In the landscape of pharmaceutical development and materials science, the unambiguous structural validation of novel chemical entities is the bedrock of reproducible research and regulatory compliance. (5-Chloro-2-iodophenyl)methanol, a halogenated aromatic alcohol, serves as a versatile building block in organic synthesis. Its utility is predicated on the precise placement of its functional groups—hydroxyl, chloro, and iodo—which dictates its reactivity and potential applications. Misidentification can lead to failed syntheses, misinterpreted biological data, and significant project delays.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound. We will explore not only the "what" but the "why" behind the experimental choices, offering a self-validating workflow that ensures the highest degree of scientific integrity. We will compare the titular compound with its common precursor, (5-Chloro-2-iodobenzaldehyde), to highlight how subtle functional group changes are manifested in the analytical data.
The Analytical Gauntlet: A Multi-Modal Approach to Validation
No single technique provides a complete structural picture. A robust validation strategy employs a suite of orthogonal methods, where the limitations of one are covered by the strengths of another. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Caption: Overall workflow for the synthesis and structural validation of a target compound.
Part 1: Spectroscopic Characterization
Spectroscopy provides the foundational data regarding connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. We employ both ¹H and ¹³C NMR to create a complete picture.
Expertise & Causality: The choice of a 400 MHz or higher spectrometer is deliberate; greater field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region of our substituted phenylmethanol. Deuterated chloroform (CDCl₃) is a standard solvent, but its residual proton signal (δ ≈ 7.26 ppm) must be distinguished from our aromatic signals.
Comparative Data: Alcohol vs. Aldehyde
The key differentiator between our target alcohol and its aldehyde precursor is the presence of the benzylic alcohol protons (-CH₂OH) versus the aldehyde proton (-CHO).
| Compound | Functional Group | ¹H NMR Signal (ppm) | ¹³C NMR Signal (ppm) | Key Differentiating Feature |
| This compound | Benzylic Alcohol | ~4.7 (s, 2H, -CH₂) | ~65 (-CH₂) | Singlet integrating to 2 protons for the methylene group. |
| (5-Chloro-2-iodobenzaldehyde) | Aromatic Aldehyde | ~9.9 (s, 1H, -CHO) | ~190 (-CHO) | Highly deshielded singlet for the aldehyde proton. |
Illustrative NMR Data for this compound
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 7.35 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 4.70 (s, 2H, -CH₂OH)
-
δ 2.10 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 142.5 (Ar-C)
-
δ 138.0 (Ar-C)
-
δ 130.0 (Ar-C)
-
δ 129.5 (Ar-C)
-
δ 95.0 (Ar-C-I)
-
δ 65.0 (-CH₂OH)
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.[1]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.
Expertise & Causality: We use an Attenuated Total Reflectance (ATR) setup, which requires minimal sample preparation and provides high-quality spectra of solid samples. The diagnostic value lies in identifying the broad O-H stretch of the alcohol and tracking the disappearance of the sharp C=O stretch from the aldehyde precursor.
Comparative Data: Key Vibrational Frequencies
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance |
| This compound | Alcohol (-OH) | ~3350 (broad, strong) | Confirms presence of the hydroxyl group. |
| (5-Chloro-2-iodobenzaldehyde) | Aldehyde (C=O) | ~1700 (sharp, strong) | Confirms presence of the carbonyl group. |
| Both | Aromatic C-H | ~3050-3100 | Indicates the aromatic ring C-H bonds.[2][3][4] |
| Both | Aromatic C=C | ~1450-1600 | Corresponds to in-ring carbon-carbon stretching.[2][4] |
| Both | C-Cl / C-I | < 800 | Found in the fingerprint region; C-X stretches are often intense.[5][6] |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform automatic baseline correction and peak labeling.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing the fragmentation of our target molecule, allowing for clear observation of the molecular ion. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an ~3:1 ratio), which is a powerful validation checkpoint.
Predicted MS Data for this compound (C₇H₆ClIO) [7]
| Adduct | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ | 268.92248 | M+H peak at ~269, M+2 peak at ~271 with ~33% intensity of M. |
| [M+Na]⁺ | 290.90442 | M+Na peak at ~291, M+2 peak at ~293 with ~33% intensity of M. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured exact mass and isotopic distribution to the theoretical values calculated for the chemical formula C₇H₆ClIO.
Part 2: X-ray Crystallography: The Definitive 3D Structure
While spectroscopy provides connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions.[8][9][10] It is the gold standard for unambiguous structure determination.[11][12]
Expertise & Causality: The greatest challenge is often growing a high-quality single crystal.[12] Slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate) is a common and effective strategy for small organic molecules.[12] A modern diffractometer equipped with a dual-source (Mo and Cu) is highly versatile; Mo radiation is standard, while Cu radiation is beneficial for determining the absolute stereochemistry of chiral compounds.[8]
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Illustrative Crystallographic Data Table
| Parameter | Value for this compound |
| Chemical Formula | C₇H₆ClIO |
| Formula Weight | 268.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.1, 5.5, 14.2 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 790 |
| Z | 4 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a miscible anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Seal the vial and allow it to stand undisturbed for several days to facilitate slow evaporation and crystal growth.[12]
-
Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) free of cracks or defects.[8]
-
Mounting and Data Collection: Mount the crystal on a goniometer head. Place the instrument under a cold stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a modern CCD or CMOS detector-based diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (I, Cl). Refine the structural model against the experimental data to determine the final atomic coordinates and thermal parameters.
-
Validation: The final model is validated by checking metrics like the R-factor and goodness-of-fit. The results are typically reported in a standard Crystallographic Information File (CIF).
Conclusion
The structural validation of this compound and its derivatives is a process of accumulating corroborating evidence. NMR defines the C-H framework, IR confirms the functional groups, MS verifies the molecular formula, and X-ray crystallography provides the ultimate, unambiguous 3D structure. By comparing the data against that of plausible alternatives, such as the precursor aldehyde, we build an unassailable case for the identity and purity of the target compound. This rigorous, multi-technique approach is indispensable for ensuring the quality and reliability of chemical research and development.
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School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]
-
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
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Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation. [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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GlobalChemMall. This compound. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of (5-Chloro-2-iodophenyl)methanol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally dictated by the purity of its preceding intermediates.[1][2] (5-Chloro-2-iodophenyl)methanol, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a halogenated aromatic ring, makes it a versatile precursor. However, impurities arising from its synthesis—such as residual starting materials, by-products, or isomers—can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product.[1][3][4]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of synthesized this compound. As researchers and drug development professionals, selecting the appropriate analytical methodology is not merely a procedural choice; it is a foundational decision that ensures data integrity and supports regulatory compliance. This document moves beyond simple protocol recitation to explain the causality behind methodological choices, grounded in established scientific principles and guided by international standards such as the ICH Q2(R2) guidelines on analytical procedure validation.[5][6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a premier separation technique, particularly suited for compounds that are non-volatile or thermally labile.[8][9] Given that this compound is a solid at room temperature with a relatively high boiling point, HPLC presents as a robust and primary choice for its purity analysis. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]
Causality in HPLC Method Development
The development of a successful HPLC method is rooted in the physicochemical properties of the analyte. For this compound, a reversed-phase (RP) approach is the logical starting point.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for moderately non-polar aromatic compounds. The long alkyl chains provide a hydrophobic stationary phase that interacts effectively with the benzene ring of the analyte, promoting retention and enabling separation from more polar or less retained impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. Starting with a higher proportion of water allows for the retention of the main analyte, while gradually increasing the organic solvent concentration facilitates the elution of more strongly retained impurities. The use of a buffer or acid modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[11]
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is highly effective. The aromatic ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification. A DAD offers the additional advantage of providing spectral data, which can help in peak purity assessment and preliminary identification of unknown impurities.
Experimental Protocol: HPLC-DAD Purity Assay
This protocol is designed as a self-validating system, incorporating parameters for system suitability to ensure the reliability of results, in line with ICH guidelines.[5][12]
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized batch of this compound in the same manner to a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
Parameter Setting HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Column Temperature 30 °C Flow Rate 1.0 mL/min Injection Volume 10 µL Detection DAD at 220 nm | Gradient Program | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard and Sample Solutions.
-
Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for purity assessment via HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes
GC-MS is a powerful alternative that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[10][13] This technique is ideal for analyzing compounds that are volatile and thermally stable.[8][9] this compound, being a substituted benzyl alcohol, possesses sufficient volatility for GC analysis, especially with a suitable temperature program.
Causality in GC-MS Method Development
-
Volatility and Thermal Stability: The primary consideration for GC is whether the analyte can be vaporized without degradation. This compound is expected to be stable under typical GC inlet temperatures (250-280 °C).
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is an excellent choice. This stationary phase provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.[14]
-
Temperature Program: A temperature ramp is crucial for achieving good separation. Starting at a lower temperature allows for the elution of highly volatile impurities (like residual solvents) before gradually increasing the temperature to elute the main compound and any less volatile impurities.
-
MS Detection: Mass spectrometry provides two critical pieces of information. The total ion chromatogram (TIC) is used for quantification, similar to an HPLC chromatogram. Simultaneously, the mass spectrum for each peak provides a molecular fingerprint, allowing for positive identification of the main compound and structural elucidation of impurities by analyzing their fragmentation patterns.[10] This high degree of specificity is a major advantage of GC-MS.
Experimental Protocol: GC-MS Purity Assay
This protocol provides a robust framework for both quantification and impurity identification.
-
Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).
-
Standard Solution: Accurately prepare a stock solution of the reference standard in the chosen solvent at 1 mg/mL. Create a working standard of 50 µg/mL via serial dilution.
-
Sample Solution: Prepare the synthesized batch in the same manner to a final concentration of approximately 50 µg/mL.
-
-
Instrumental Conditions:
Parameter Setting GC-MS System Agilent 8890 GC with 5977B MSD or equivalent Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temperature 270 °C Injection Volume 1 µL (Split mode, 20:1 ratio) Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | 40 - 450 m/z |
-
Analysis and Calculation:
-
Inject the solvent (as a blank) to ensure no system contamination.
-
Inject the Sample Solution.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Examine the mass spectra of other detected peaks to tentatively identify impurities.
-
GC-MS Workflow Diagram
Caption: Workflow for purity and impurity analysis via GC-MS.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity profiling.[15]
| Performance Parameter | HPLC with UV/DAD Detection | GC-MS | Justification |
| Specificity | High; potential for co-elution with spectrally similar impurities. | Very High; mass spectral data provides definitive identification.[8] | MS detection provides structural information, resolving any ambiguity from chromatographic co-elution. |
| Sensitivity (LOD/LOQ) | Good (low µg/mL range). | Excellent (ng/mL to pg/mL range).[10] | GC detectors and MS are generally more sensitive for small, volatile molecules. |
| Analyte Scope | Broader; ideal for non-volatile and thermally labile compounds.[8][9] | Narrower; restricted to volatile and thermally stable compounds.[10] | HPLC operates at or near ambient temperatures, preventing degradation of sensitive compounds. |
| Impurity Identification | Limited to comparison with known standards or spectral library matching. | Superior; fragmentation patterns allow for structural elucidation of unknown impurities. | Mass spectrometry is the gold standard for identifying unknown volatile compounds.[8] |
| Sample Throughput | Moderate; run times are typically 20-30 minutes. | Moderate to High; run times can be faster (15-20 minutes).[9] | GC columns often provide faster separations for simple mixtures. |
| Operational Cost | Higher solvent consumption. | Lower gas consumption, but higher instrument cost.[9][16] | HPLC requires continuous pumping of expensive, high-purity solvents. |
Conclusion and Recommendations
Both HPLC and GC-MS are highly capable and validated methods for assessing the purity of synthesized this compound. The optimal choice is dictated by the specific requirements of the analysis.
-
For routine Quality Control (QC) and batch release testing, where the primary goal is to accurately quantify the main component and known impurities against specifications, HPLC-DAD is the recommended technique. It is robust, reliable, widely available, and perfectly suited for the semi-non-volatile nature of the analyte.[3][17]
-
For process development, impurity profiling, and troubleshooting, where the goal is to detect and identify trace-level unknown impurities, GC-MS is the superior choice. Its enhanced sensitivity and unparalleled specificity provide the detailed structural information necessary to understand the reaction process and ensure the comprehensive characterization of the intermediate.[3]
In a comprehensive drug development program, these techniques are not mutually exclusive but are often complementary. HPLC is used for routine quantitative analysis, while GC-MS is employed to confirm the identity and structure of any significant impurities detected, providing a complete and scientifically sound assessment of product quality.
References
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- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
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- API Intermedi
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- HPLC vs GC: Wh
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- GC Vs.
- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-Chloro-2-iodophenyl)methanol
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (5-Chloro-2-iodophenyl)methanol, a halogenated aromatic alcohol. The procedures outlined herein are grounded in established safety principles and are designed to ensure the protection of personnel, facilities, and the environment.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is classified as a hazardous substance, and its toxicological properties have not been fully investigated, necessitating a cautious approach.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed. | H302[1] |
| Skin Irritation | Causes skin irritation. | H315[1] |
| Serious Eye Damage | Causes serious eye damage. | H318[1] |
| Respiratory Irritation | May cause respiratory irritation. | H335[1] |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | H413[1] |
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at a minimum. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.[2]
-
Protective Clothing: A fully buttoned lab coat is required. For larger quantities, a chemically resistant apron may be appropriate.[1][2][3]
Engineering Controls
All handling and disposal operations involving this compound, including weighing, transferring, and adding to waste containers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
Waste Segregation: The Halogenated Waste Stream
This compound is a halogenated organic compound due to the presence of chlorine and iodine atoms.[3][5] This classification is critical for proper disposal. Halogenated wastes cannot be mixed with non-halogenated solvent waste because they require specialized, high-temperature incineration processes to prevent the formation of highly toxic byproducts like dioxins.[6] Commingling these waste streams leads to costly and complex disposal procedures.
Causality: The high-temperature incineration of halogenated compounds requires "scrubbers" to neutralize the acidic gases (e.g., HCl, HI) produced during combustion. Disposing of halogenated waste in a standard solvent incinerator can damage the equipment and release these pollutants into the atmosphere.
Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a clean, empty, and compatible container, typically a high-density polyethylene (HDPE) carboy or bottle.[2][6] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode the metal.[2]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
Complete the Label Information:
-
Clearly write "Halogenated Organic Liquid Waste."
-
List all constituents by their full chemical names (e.g., "this compound," "Methanol"). Do not use abbreviations.[7]
-
Maintain an accurate, running log of the approximate percentages or volumes of each component added.[5]
-
Note the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[8]
-
Step-by-Step Disposal Protocols
Disposal procedures must be followed meticulously to ensure safety and compliance. Under no circumstances should this chemical or its solutions be disposed of down the sink or in the general trash. [3][4][7][9]
Disposal of Pure Compound and Concentrated Solutions
-
Work in a Fume Hood: Place the labeled "Halogenated Organic Liquid Waste" container in a secondary containment bin inside a chemical fume hood.
-
Transfer the Waste: Carefully pour the this compound waste from your experimental flask or container into the waste container using a funnel.
-
Seal the Container: Securely close the waste container cap immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[7][9]
-
Rinse the Original Container: If the original container is to be disposed of, rinse it three times with a small amount of a suitable solvent (e.g., methanol, acetone). This first rinseate is considered hazardous and must be collected and added to the halogenated waste container.[7] Subsequent rinses of the now-decontaminated container can often be disposed of as non-hazardous waste, pending institutional policy.
Disposal of Contaminated Solid Waste
Solid waste contaminated with this compound, such as gloves, weigh paper, pipette tips, and absorbent materials from spill cleanup, must also be treated as hazardous.
-
Segregate Solid Waste: Collect all contaminated solid materials in a designated, leak-proof container, such as a sturdy plastic bag or a labeled drum.
-
Labeling: Clearly label the container or bag as "Halogenated Organic Solid Waste" and list the chemical contaminants.
-
Storage: Store the sealed solid waste container in a designated satellite accumulation area until pickup.
Spill Management
Accidental spills must be managed promptly and safely.
-
Minor Spill (Contained within the fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled container for disposal as halogenated solid waste.[2][6]
-
-
Major Spill (Outside of a fume hood, or a large volume):
-
Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors to contain the vapors.
-
Call for Emergency Response: Contact your institution's EHS or emergency response team immediately.[4][8] Do not attempt to clean up a major spill yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Decision workflow for segregating this compound waste.
Regulatory and Compliance Context
In the United States, the management of hazardous materials like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for its safe management until its final disposal.[10] Your institution's EHS department implements specific protocols based on these federal and state regulations. Always adhere to your local EHS guidelines, as they represent the legally mandated procedure for your facility.
By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.
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EPA Hazardous Waste Management. (2024). Axonator. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Comprehensive Safety and Handling Guide for (5-Chloro-2-iodophenyl)methanol
This guide provides essential safety protocols and operational directives for the handling and disposal of (5-Chloro-2-iodophenyl)methanol. It is designed for researchers, scientists, and professionals in drug development who may work with this and similar chemical compounds. The information herein is synthesized from established safety data and best practices to ensure a comprehensive understanding of the risks and mitigation strategies. Given that the toxicological properties of this specific material have not been fully investigated, a cautious and rigorous approach to safety is paramount.[1]
Hazard Assessment and Risk Mitigation
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye damage [1]
-
May cause respiratory irritation [1]
Due to the presence of halogenated aromatic components, this compound requires specific handling protocols to minimize exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The unknown toxicological profile necessitates treating the substance with a high degree of caution, assuming it may have other unfound toxic properties.
Engineering Controls: The First Line of Defense
Proper engineering controls are fundamental to safely handling this compound. These measures are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, especially when in solid/powder form or when heating solutions, must be conducted in a certified chemical fume hood.[2][3][4][5] This is crucial for preventing the inhalation of dust or vapors.[3] The fume hood should have an average face velocity of at least 80-100 linear feet per minute (fpm).[6] For materials with a high degree of hazard or unknown toxicity, a higher face velocity of up to 150 fpm may be required.[2] The work should be performed at least six inches inside the hood to ensure effective containment.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Experimental Workflow in a Chemical Fume Hood
Caption: Workflow for handling this compound within a fume hood.
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Safety glasses are insufficient.[7] Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[7] A face shield should be worn over the goggles for added protection, especially when there is a significant splash risk. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[8] While nitrile gloves offer good general protection and resistance to some solvents, they have poor resistance to halogenated hydrocarbons with prolonged contact.[7][9] Therefore, for incidental contact, nitrile gloves are acceptable but must be changed immediately upon contamination.[9] For extended handling, consider more resistant materials, and always consult the glove manufacturer's compatibility data. Double gloving provides an additional layer of safety. |
| Body Protection | Chemical-resistant lab coat and apron | A fully buttoned, chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter | Given the potential for respiratory irritation and unknown long-term toxic effects, respiratory protection is crucial, especially when handling the solid compound.[1] A NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[10][11] If handling the powder form, a combination cartridge with a P100 or N100 particulate filter is necessary.[10][12] In cases of potential eye irritation from vapors, a full-facepiece respirator is recommended.[10] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The chemical fume hood should be operational and the sash at the appropriate working height.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Ensure all glassware is securely clamped and the reaction is set up to prevent splashes or releases.
-
Post-Procedure: After the procedure, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[13][14] Improper disposal can cause significant environmental harm.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste.[13][15] Do not mix with other waste streams like aqueous or solid waste.[14]
-
Containerization: Use a designated, clearly labeled, and leak-proof container for halogenated waste.[1][16] The container must be kept closed when not in use.[1][15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of all contents.[1][15]
-
Disposal: Arrange for the collection and disposal of the halogenated waste through a licensed hazardous waste management company.[13] Do not dispose of this chemical down the drain or in regular trash.[16]
Waste Disposal Decision Tree
Caption: Decision-making process for the proper segregation and disposal of waste.
Emergency Procedures
-
Minor Spill (Contained in Fume Hood):
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[17]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert others.[18]
-
If the material is flammable, eliminate all ignition sources.[17]
-
Close the doors to the affected area to confine the vapors.[19]
-
Contact your institution's emergency response team or local emergency services.[18][20]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Indian Institute of Science Bangalore Office of Laboratory Safety and Environmental Health. (2024, March 1). Guideline for Chemical Fume Hoods & Exhausted Containments. Retrieved from [Link]
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Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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European Solvents Industry Group. (n.d.). Foreword - European Solvents Industry Group. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Chemical Fume Hoods. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Fume Hood Guide Design, Construction, Health and Safety. Retrieved from [Link]
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Fisher American. (n.d.). What Chemicals Require a Fume Hood? Ensuring Safety in the Lab. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
